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  • Product: Fenfluramine hydrochloride
  • CAS: 404-82-0

Core Science & Biosynthesis

Foundational

A Technical Whitepaper on the Pharmacodynamics of Fenfluramine Hydrochloride: Focus on 5-HT1D and 5-HT2C Receptors

Executive Summary The pharmacological repurposing of fenfluramine hydrochloride (Fintepla) from an anorectic agent to an FDA-approved treatment for Dravet syndrome represents a paradigm shift in neuropharmacology. This t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacological repurposing of fenfluramine hydrochloride (Fintepla) from an anorectic agent to an FDA-approved treatment for Dravet syndrome represents a paradigm shift in neuropharmacology. This transition is underpinned by a complex polypharmacological profile. Unlike traditional selective serotonin reuptake inhibitors (SSRIs), fenfluramine’s antiseizure efficacy is heavily mediated by direct agonism at specific serotonin (5-HT) receptor subtypes—most notably the 5-HT1D and 5-HT2C receptors.

As a Senior Application Scientist, I have structured this guide to dissect the quantitative binding affinities, the divergent molecular signaling cascades, and the self-validating experimental methodologies required to accurately map fenfluramine's interaction with these critical neuro-receptors.

Receptor Binding Profile: The Quantitative Landscape

Fenfluramine (FEN) functions largely as a prodrug in the context of direct receptor activation. Its primary active metabolite, norfenfluramine (NFEN), exhibits a markedly different and more potent binding profile at 5-HT receptors. Understanding this pharmacokinetic dichotomy is essential for drug development professionals analyzing its in vivo efficacy.

Table 1: Comparative Binding Affinities ( Ki​ ) at 5-HT1D and 5-HT2C Receptors

Data synthesized from in vitro radioligand binding assays utilizing cloned human receptors.

Compound5-HT1D Affinity ( Ki​ , nM)5-HT2C Affinity ( Ki​ , nM)Functional Activity Profile
d-Fenfluramine > 1000 (Low Affinity)2080 ± 480Weak Partial Agonist
l-Fenfluramine > 1000 (Low Affinity)1620 ± 340Weak Partial Agonist
d-Norfenfluramine > 1000 (Low Affinity)56 ± 19Potent Full Agonist
l-Norfenfluramine > 1000 (Low Affinity)99 ± 12Potent Full Agonist

Pharmacodynamic Insights: As detailed in the1[1], both FEN and NFEN exhibit very low direct binding affinity for the 5-HT1D receptor ( Ki​ > 1000 nM). However, the metabolite norfenfluramine demonstrates a high-affinity interaction with the 5-HT2C receptor ( Ki​ ~ 56–99 nM), acting as a potent full agonist[2]. Despite the low in vitro affinity for 5-HT1D, functional in vivo models confirm that 5-HT1D agonism remains a critical mechanistic pillar for fenfluramine's ability to elevate the seizure threshold[3].

Molecular Signaling Cascades

The therapeutic synergy of fenfluramine arises from the divergent G-protein coupled receptor (GPCR) pathways activated by 5-HT1D and 5-HT2C.

  • 5-HT1D ( Gi/o​ -coupled): Primarily located presynaptically, activation of 5-HT1D leads to the dissociation of the Gi/o​ alpha subunit, which directly inhibits adenylyl cyclase. The resulting drop in intracellular cAMP hyperpolarizes the presynaptic terminal, effectively acting as an autoreceptor/heteroreceptor brake to reduce the release of excitatory neurotransmitters (e.g., glutamate).

  • 5-HT2C ( Gq/11​ -coupled): Located postsynaptically, 5-HT2C activation stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into diacylglycerol (DAG) and inositol trisphosphate ( IP3​ ). IP3​ triggers the release of intracellular calcium ( Ca2+ ) from the endoplasmic reticulum, which enhances the firing rate of GABAergic inhibitory interneurons.

G FEN Fenfluramine / Norfenfluramine HT1D 5-HT1D Receptor (Gi/o-coupled) FEN->HT1D Agonism HT2C 5-HT2C Receptor (Gq/11-coupled) FEN->HT2C Agonism AC Adenylyl Cyclase (Inhibited) HT1D->AC Gi/o α-subunit PLC Phospholipase C (Activated) HT2C->PLC Gq/11 α-subunit cAMP ↓ cAMP Levels AC->cAMP IP3 ↑ IP3 & DAG PLC->IP3 Ca2 ↑ Intracellular Ca2+ IP3->Ca2

Figure 1: Divergent G-protein coupled signaling pathways of 5-HT1D and 5-HT2C receptors.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the binding affinities and functional efficacies cited above must be derived from highly controlled, self-validating experimental systems. Below are the definitive protocols used to map fenfluramine's pharmacodynamics, detailing the strict causality behind each methodological choice.

Protocol A: Radioligand Binding Assay (Affinity / Ki​ Determination)

This protocol establishes the absolute binding affinity of fenfluramine and norfenfluramine to the 5-HT2C receptor[4].

  • Receptor Expression System: Membrane homogenates are prepared from HEK293 or CHO cells stably transfected with cloned human 5-HT2C receptors.

    • Causality: These immortalized cell lines naturally lack endogenous human serotonin receptors. This ensures that any measured radioactivity is exclusively bound to the target 5-HT2C receptor, completely eliminating signal confounding from other 5-HT subtypes.

  • Competitive Incubation: The membranes are incubated in a binding buffer with a fixed concentration of [3H] mesulergine (a highly selective 5-HT2C radioligand) alongside increasing logarithmic concentrations of FEN or NFEN ( 10−10 to 10−4 M).

    • Causality: A competitive displacement design is mathematically required to generate a sigmoidal dose-response curve. This curve identifies the IC50​ —the concentration of the test drug that displaces 50% of the radioligand.

  • Rapid Vacuum Filtration: The reaction is abruptly terminated by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negatively charged glass fibers. This drastically reduces the non-specific binding of the radioligand to the filter matrix, ensuring a high signal-to-noise ratio.

  • Kinetic Translation: Retained radioactivity is quantified via liquid scintillation counting. The empirical IC50​ is then converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

    • Causality: The IC50​ is relative to the specific assay conditions. Converting it to Ki​ corrects for the concentration ( [L] ) and dissociation constant ( Kd​ ) of the radioligand, providing a universal, standardized metric of affinity that can be validated across independent laboratories.

Workflow Membrane 1. Membrane Preparation (HEK293 cells) Incubation 2. Radioligand Incubation (Competitive Displacement) Membrane->Incubation Filtration 3. Rapid Vacuum Filtration (PEI-treated GF/B filters) Incubation->Filtration Scintillation 4. Liquid Scintillation (Quantify Radioactivity) Filtration->Scintillation Analysis 5. Kinetic Analysis (Cheng-Prusoff Equation) Scintillation->Analysis

Figure 2: Self-validating experimental workflow for radioligand binding affinity assays.

Protocol B: Functional Phosphoinositide (PI) Hydrolysis Assay (Efficacy Determination)

Because binding affinity ( Ki​ ) does not equate to functional efficacy, a PI hydrolysis assay is required to prove that norfenfluramine acts as an agonist at 5-HT2C rather than an antagonist[2].

  • Lithium Chloride (LiCl) Accumulation Blockade: 5-HT2C-expressing cells are incubated with norfenfluramine in a stimulation buffer containing LiCl.

    • Causality: 5-HT2C activation generates IP3​ , which has a half-life of mere seconds before degrading. LiCl intentionally inhibits the enzyme inositol monophosphatase. This forces the stable accumulation of downstream IP1​ . Measuring IP1​ instead of IP3​ provides a robust, time-integrated signal of GPCR activation.

  • TR-FRET Detection: IP1​ accumulation is quantified using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) via a europium-cryptate labeled immunoassay.

    • Causality: Biological samples exhibit short-lived autofluorescence that obscures data. TR-FRET introduces a microsecond time delay before measuring emission, allowing background noise to decay. This guarantees high-fidelity detection of the true receptor activation signal.

Clinical Translation: Network Inhibition in Dravet Syndrome

The technical data synthesized above directly explains fenfluramine's clinical success. Dravet syndrome is characterized by severe network hyperexcitability, often due to loss-of-function mutations in inhibitory interneurons. By utilizing a dual-mechanism approach—presynaptic 5-HT1D-mediated reduction of excitatory glutamate release, coupled with postsynaptic 5-HT2C-mediated enhancement of GABAergic tone—fenfluramine and its active metabolite create a synergistic network inhibition[3]. This self-validating pharmacological profile cements its role as a highly targeted, disease-modifying therapy in developmental epileptic encephalopathies.

References

  • Source: U.S. Food and Drug Administration (FDA)
  • Title: U.S. Public Health Service - Fenfluramine Receptor Binding Targets (Fitzgerald et al. Data)
  • Title: Fenfluramine: a plethora of mechanisms?
  • Source: AHA Journals (Circulation)

Sources

Exploratory

The Pharmacokinetics and Pharmacodynamics of Fenfluramine Hydrochloride in Murine Models: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary & Translational Context Fenfluramine (FFA) hydrochloride, once utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary & Translational Context

Fenfluramine (FFA) hydrochloride, once utilized primarily as an anorectic agent, has undergone a profound pharmacological renaissance. Following its regulatory approval (as Fintepla) for the treatment of seizures associated with Dravet syndrome (DS) and Lennox-Gastaut syndrome (LGS), understanding its precise pharmacokinetic (PK) and pharmacodynamic (PD) profiles has become critical for next-generation anti-seizure medication (ASM) development[1][2].

In murine models, the efficacy of FFA is driven by a complex polypharmacology that extends beyond classic serotonergic modulation. This whitepaper provides a rigorous, causality-driven analysis of FFA’s PK/PD relationship in mice, detailing enantioselective disposition, brain penetrance, and its dual-mechanism action as both a serotonin releaser and a Sigma-1 receptor (S1R) positive allosteric modulator (PAM)[2][3].

Pharmacokinetics (PK) in Murine Models

The biodisposition of fenfluramine in murine models exhibits significant qualitative and quantitative differences compared to humans, necessitating careful dose translation[4]. In mice, FFA undergoes rapid N-dealkylation to its primary active metabolite, norfenfluramine (norFFA)[1][4].

Brain Penetrance and Compartmental Distribution

A defining characteristic of FFA and norFFA in mice is their extensive central nervous system (CNS) penetrance. Because the therapeutic targets (5-HT receptors and S1R) are centrally located, plasma concentrations alone are insufficient predictors of receptor occupancy or efficacy[1].

Enantioselective LC-MS/MS profiling in DBA/2 mice reveals that brain concentrations of all FFA and norFFA enantiomers are approximately 15- to 27-fold higher than corresponding plasma concentrations[5]. This massive tissue accumulation is driven by the high lipophilicity of the compounds and their tendency to become trapped in acidic intracellular compartments.

Enantioselective Half-Lives

The elimination kinetics in mice are highly stereoselective. While plasma half-lives are relatively short, the prolonged residence time in brain tissue sustains the antiseizure effect[5].

Table 1: Key Pharmacokinetic Parameters of FFA Enantiomers in Mice (20 mg/kg, i.p.) [5][6]

CompoundPlasma Half-Life (t½)Brain Half-Life (t½)Brain-to-Plasma Ratio
d-Fenfluramine ~1.5 h3.6 h15.4
l-Fenfluramine 0.9 h8.0 h~20.0
d-Norfenfluramine ~3.2 h~5.5 h27.6
l-Norfenfluramine 6.1 h~7.0 h~20.0

Insight for Researchers: When designing time-course experiments, the prolonged brain half-life of l-fenfluramine (8.0 h) dictates that the time of peak effect (TPE) in behavioral assays often occurs significantly later than peak plasma concentrations[5][7].

Pharmacodynamics (PD) & Polypharmacological Mechanisms

The clinical efficacy of FFA in Dravet syndrome—a severe developmental epileptic encephalopathy often caused by SCN1A mutations—cannot be fully explained by serotonin release alone[8][9]. Murine models have been instrumental in uncovering a dual-pathway mechanism.

Serotonergic Modulation

FFA and norFFA act as potent releasers of vesicular serotonin and exhibit direct agonism at 5-HT1D, 5-HT2A, and 5-HT2C receptors[1][2]. In Scn1a+/- Dravet mouse models, baseline serotonergic tone is abnormal; FFA restores this balance, reducing hyperexcitability in neural circuits[9].

Sigma-1 Receptor (S1R) Positive Allosteric Modulation

A breakthrough in understanding FFA's disease-modifying potential is its role as a positive allosteric modulator (PAM) of the Sigma-1 receptor[3][10]. In vivo mouse models utilizing the NMDA receptor antagonist dizocilpine to induce spatial memory deficits demonstrated that FFA (0.1–1 mg/kg) synergistically potentiates the anti-amnesic effects of S1R agonists like PRE-084[3][11]. This S1R PAM activity is critical for rescuing the cognitive and executive functioning deficits inherently associated with Dravet syndrome[8][11].

MoA FFA Fenfluramine (FFA) NorFFA Norfenfluramine (norFFA) FFA->NorFFA N-dealkylation Serotonin 5-HT Release & Receptor Agonism (5-HT1D, 5-HT2A, 5-HT2C) FFA->Serotonin Sigma1 Sigma-1 Receptor (S1R) Positive Allosteric Modulation FFA->Sigma1 PAM Activity NorFFA->Serotonin AntiSeizure Antiseizure Efficacy (Reduced Epileptiform Discharges) Serotonin->AntiSeizure Sigma1->AntiSeizure Synergistic Cognitive Cognitive Rescue (Anti-Amnesic Effects) Sigma1->Cognitive

Dual-pathway pharmacodynamics of fenfluramine via 5-HT agonism and Sigma-1 receptor modulation.

Enantioselective Efficacy & The Case for Chiral Switching

Historically, racemic (d,l)-fenfluramine was utilized. However, the d-enantiomers (specifically d-norfenfluramine) are potent 5-HT2B agonists, a mechanism directly linked to the cardiac valvulopathy that caused the drug's initial market withdrawal[7].

Recent murine studies using the Maximal Electroshock (MES) test and the DBA/2 audiogenic seizure model have evaluated the antiseizure potency of isolated enantiomers to identify safer alternatives[12].

Table 2: Comparative Antiseizure Potency (ED50) in Murine Models [2][5][12]

CompoundMES Model ED50 (mg/kg)DBA/2 Audiogenic ED50 (mg/kg)Neurotoxicity Profile
d,l-Fenfluramine 8.1 - 10.710.2Moderate
l-Fenfluramine 13.417.7Low (High Protective Index)
d-Norfenfluramine UndeterminedN/AHigh (Dose-limiting toxicity)
l-Norfenfluramine 10.21.2Low

Causality Analysis: In the DBA/2 model, l-norfenfluramine is exceptionally potent (ED50 = 1.2 mg/kg), being ~15 times more potent than l-fenfluramine[5][12]. Because l-norfenfluramine lacks the severe 5-HT2B-mediated cardiotoxicity of its d- counterpart while maintaining profound antiseizure efficacy, it represents a highly attractive candidate for a "chiral switch" in future drug development[12].

Methodological Framework: Self-Validating Protocols

To ensure robust, reproducible E-E-A-T aligned data, researchers must utilize coupled PK/PD study designs. Below are the definitive protocols for evaluating FFA in murine models.

Protocol 1: Enantioselective PK Profiling via LC-MS/MS

Purpose: To determine the precise brain extracellular fluid (EC50) concentrations required for seizure protection, bypassing the confounding variables of plasma protein binding and liver metabolism.

  • Dosing & Harvesting: Administer the target enantiomer (e.g., l-fenfluramine HCl) via intraperitoneal (i.p.) injection to DBA/2 mice. At designated time points (0.5, 1, 2, 4, 8 hours), euthanize via decapitation.

  • Matrix Stabilization: Immediately collect trunk blood into K2EDTA tubes (centrifuge at 3000g, 4°C for 10 mins to isolate plasma). Rapidly dissect the whole brain, rinse in ice-cold saline, weigh, and snap-freeze in liquid nitrogen.

  • Homogenization: Homogenize brain tissue in 4 volumes (w/v) of LC-MS grade water using a bead-beating system to ensure complete cellular disruption without thermal degradation of the analytes.

  • Protein Precipitation & Extraction: Add 50 µL of plasma or brain homogenate to 150 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., FFA-d5). Vortex for 2 minutes, then centrifuge at 14,000g for 10 minutes at 4°C.

  • LC-MS/MS Quantification: Inject the supernatant into a Sciex QTRAP 6500+ (or equivalent) mass spectrometer[13]. Utilize a chiral column (e.g., Chiralpak AGP) if separating racemate, or a standard C18 column if utilizing pure enantiomers. Calculate concentrations as free base.

Protocol 2: DBA/2 Mouse Audiogenic Seizure Assay (PD)

Purpose: A high-throughput, translationally relevant model for evaluating generalized reflex seizures.

  • Acclimation: Utilize 21- to 28-day-old DBA/2 mice (the age of peak susceptibility to audiogenic seizures). Acclimate to the soundproof testing chamber for 1 minute.

  • Pre-Treatment: Administer the test compound (e.g., l-norfenfluramine) i.p. at the previously determined Time of Peak Effect (TPE) prior to the stimulus.

  • Stimulus Application: Expose the mouse to a broadband acoustic stimulus (110–120 dB) for up to 60 seconds.

  • Scoring: Observe and score the seizure progression: (0) No response, (1) Wild running, (2) Clonic seizures, (3) Tonic extension, (4) Respiratory arrest. Protection is defined as the absence of tonic hindlimb extension.

  • Data Synthesis: Correlate the binary seizure protection data with the brain concentrations derived from Protocol 1 using a sigmoidal Emax model (Hill equation) to calculate the Brain EC50[13].

Workflow Dose 1. IP Administration (Enantiomer-Specific) Time 2. Time-Course Sampling (0.5h to 8h post-dose) Dose->Time PD 5. Behavioral Assay (MES / Audiogenic Seizures) Dose->PD Parallel Cohort Tissue 3. Plasma & Brain Tissue Harvesting Time->Tissue LCMS 4. LC-MS/MS Quantification (Free Base Concentration) Tissue->LCMS Model 6. PK/PD Modeling (EC50 & TC50 Calculation) LCMS->Model PD->Model

Integrated PK/PD experimental workflow for evaluating fenfluramine enantiomers in murine models.

Translational Relevance and Future Directions

The utility of murine models extends beyond seizure counting. In the DBA/1 mouse model of Dravet syndrome, chronic administration of fenfluramine at 15 mg/kg/day (which is pharmacokinetically equivalent to the human therapeutic dose of 0.7 mg/kg/day) significantly increased survival rates and reduced markers of neuroinflammation (e.g., activated CD11b+ microglia)[14].

By mapping the exact PK/PD relationship—specifically the reliance on high brain-to-plasma ratios and the synergistic interplay between 5-HT agonism and Sigma-1 receptor modulation—researchers can better design second-generation ASMs[8][15]. The isolation and development of l-norfenfluramine represents the most promising frontier in maximizing antiseizure and cognitive benefits while entirely circumventing d-enantiomer-driven cardiotoxicity[12].

References

  • focusonneurology.
  • nih.gov - Comparative biodisposition and metabolism of 14C-(+/-)
  • dravetfoundation.
  • nih.gov - Fenfluramine modulates the anti-amnesic effects induced by sigma-1 receptor agonists and neuro(active)
  • nih.
  • aesnet.
  • europa.
  • researchgate.
  • nih.
  • huji.ac.
  • mdpi.
  • unimelb.edu.
  • nih.
  • nih.
  • unimib.
  • nih.gov - Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?
  • researchgate.

Sources

Foundational

Fenfluramine Hydrochloride: A Comprehensive Physicochemical and Structural Analysis

Executive Summary Fenfluramine hydrochloride, once widely prescribed as an anorectic, has been successfully repurposed as a highly effective antiepileptic drug for the treatment of seizures associated with Dravet syndrom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fenfluramine hydrochloride, once widely prescribed as an anorectic, has been successfully repurposed as a highly effective antiepileptic drug for the treatment of seizures associated with Dravet syndrome[1]. The transition of this molecule from a weight-loss agent to a critical neurological therapeutic requires a rigorous understanding of its physicochemical properties. This technical guide provides an in-depth analysis of the molecular weight, pKa, and chemical structure of fenfluramine hydrochloride, exploring how these core properties dictate its analytical characterization, formulation stability, and pharmacokinetic behavior.

Structural Identity and Molecular Architecture

Fenfluramine hydrochloride is a substituted phenethylamine derivative. Its chemical identity is defined by a central amphetamine-like backbone modified with specific functional groups that drastically alter its pharmacological profile compared to traditional stimulants.

Chemical Nomenclature and Structure
  • IUPAC Name: N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride[2].

  • Structural Features:

    • Trifluoromethyl Group (-CF3): Located at the meta position of the phenyl ring[2]. This highly electronegative group increases the overall lipophilicity of the molecule, facilitating rapid penetration across the blood-brain barrier (BBB).

    • N-ethyl Substitution: The secondary amine is ethylated. This bulky substitution reduces its susceptibility to rapid oxidative deamination by monoamine oxidase (MAO) compared to primary amines, thereby extending its biological half-life.

    • Alpha-methyl Group: Characteristic of amphetamines, this methyl group sterically hinders enzymatic degradation.

Molecular Weight and Stoichiometry

The stoichiometric relationship between the free base and the hydrochloride salt is a critical parameter for dosing, analytical quantification, and formulation. The FDA-approved oral solution (FINTEPLA) contains 2.2 mg/mL of fenfluramine free base, which is stoichiometrically equivalent to 2.5 mg/mL of the hydrochloride salt.

  • Free Base Formula: C12H16F3N

  • Free Base Molecular Weight: 231.26 g/mol [2]

  • Hydrochloride Salt Formula: C12H16F3N · HCl (or C12H17ClF3N)

  • Salt Molecular Weight: 267.72 g/mol

Causality in Formulation: The hydrochloride salt form is selected over the free base for pharmaceutical development because the free base is an oily liquid at room temperature[3]. In contrast, the hydrochloride salt forms a stable, white to off-white crystalline solid[1]. This solid-state property is essential for ensuring uniform distribution during manufacturing and long-term shelf stability.

Ionization Dynamics: pKa and pH-Solubility Profiling

The acid dissociation constant (pKa) of fenfluramine dictates its ionization state across different physiological compartments, directly impacting its absorption, distribution, and clearance.

pKa Value and Physiological Ionization

Fenfluramine is a basic secondary amine. The experimentally determined pKa of fenfluramine is 10.2[1].

Using the Henderson-Hasselbalch equation, we can determine the ionization state at physiological pH (7.4). At pH 7.4, the environment is 2.8 pH units more acidic than the pKa. Consequently, >99.8% of fenfluramine exists in its protonated (ionized) cationic form in systemic circulation.

Pharmacokinetic Implication: Despite being highly ionized at physiological pH, the extreme lipophilicity imparted by the meta-trifluoromethyl group ensures that the small fraction of un-ionized drug rapidly partitions into the lipid bilayer of the BBB, maintaining a concentration gradient that drives continuous CNS uptake[2].

Quantitative Physicochemical Data Summary
PropertyValueAnalytical/Formulation Significance
Molecular Weight (Salt) 267.72 g/mol Used for stoichiometric conversions in dosing (e.g., 2.5 mg/mL salt = 2.2 mg/mL base)[4].
Molecular Weight (Base) 231.26 g/mol Exact mass target for LC-MS/MS quantification[2].
pKa 10.2Indicates strong basicity; ensures high solubility in acidic gastric environments[1].
LogP (Octanol/Water) ~3.36High lipophilicity; predicts extensive tissue distribution and BBB penetration[2].
Melting Point (Salt) 170°CConfirms crystalline stability; used as a purity metric in Differential Scanning Calorimetry (DSC).

Self-Validating Analytical Protocols

To ensure scientific integrity during drug development, the physicochemical properties of fenfluramine hydrochloride must be empirically verified. Below are the standard, self-validating protocols used for structural and ionization characterization.

Protocol 1: Structural Elucidation via NMR and LC-MS/MS

Rationale: Nuclear Magnetic Resonance (NMR) confirms the spatial arrangement of the protons and the meta-substitution of the CF3 group, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) validates the exact molecular weight.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of fenfluramine HCl reference standard in 1 mL of deuterated methanol (CD3OD) for NMR. For LC-MS/MS, prepare a 1 µg/mL dilution in 50:50 Water:Acetonitrile with 0.1% Formic Acid.

  • 1H-NMR Acquisition: Acquire the proton spectrum at 400 MHz.

    • Validation Check: Look for the characteristic multiplet of the alpha-methyl group at ~1.2 ppm, the N-ethyl CH3 triplet at ~1.3 ppm, and the distinct aromatic proton signals (4H) between 7.4 and 7.6 ppm confirming the meta-substituted ring.

  • 19F-NMR Acquisition: Acquire the fluorine spectrum to confirm the presence of the -CF3 group.

    • Validation Check: A sharp singlet around -62 to -63 ppm confirms the trifluoromethyl moiety.

  • LC-MS/MS Analysis: Inject the sample into a C18 column using positive electrospray ionization (ESI+).

    • Validation Check: The precursor ion [M+H]+ must appear at m/z 232.13. Fragmentation (MS2) should yield a major product ion at m/z 159.0 (loss of the ethylamine side chain), confirming the structural backbone.

Protocol 2: Potentiometric Determination of pKa

Rationale: Potentiometric titration is the gold standard for determining the pKa of basic amines. By tracking the pH change as a strong base is added to an acidified solution of the drug, the exact point of half-neutralization (pKa) can be calculated.

Step-by-Step Methodology:

  • Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0) at a constant temperature of 25°C ± 0.1°C.

  • Sample Preparation: Dissolve 50 mg of fenfluramine HCl in 50 mL of carbon dioxide-free deionized water. The initial pH will be slightly acidic due to the hydrochloride salt.

  • Titration: Titrate the solution with standardized 0.1 N Sodium Hydroxide (NaOH) using an automated titrator. Add the titrant in 0.05 mL increments, allowing the pH reading to stabilize after each addition.

  • Data Analysis: Plot the titration curve (pH vs. Volume of NaOH). Calculate the first derivative ( ΔpH/ΔV ) to identify the equivalence point.

  • pKa Calculation: The pKa is determined as the pH at the half-equivalence point.

    • Validation Check: The calculated pKa must align with the established literature value of 10.2 ± 0.1[1].

pKa_Workflow Start Sample Preparation (Fenfluramine HCl in H2O) Titration Potentiometric Titration (0.1N NaOH Titrant) Start->Titration DataAcq Data Acquisition (pH vs. Volume Curve) Titration->DataAcq Deriv First Derivative Analysis (Identify Equivalence Point) DataAcq->Deriv Result pKa Determination (pH at Half-Equivalence = 10.2) Deriv->Result

Workflow for potentiometric determination of fenfluramine HCl pKa.

Pharmacological Implications of Physicochemical Properties

The specific chemical structure and high pKa of fenfluramine dictate its unique mechanism of action in the central nervous system.

Serotonergic Modulation

Fenfluramine acts as a potent serotonergic modulator. Its structural similarity to endogenous monoamines allows it to interact directly with the Serotonin Transporter (SERT) and the Vesicular Monoamine Transporter 2 (VMAT2)[2][5].

  • Mechanism: The lipophilic nature of the molecule allows it to enter the presynaptic neuron. Once inside, the basic amine (protonated at intracellular pH) interacts with VMAT2, disrupting vesicular storage and releasing serotonin (5-HT) into the cytoplasm. Concurrently, it reverses SERT function, pumping 5-HT into the synaptic cleft[2].

  • Antiepileptic Effect: In Dravet syndrome, this massive efflux of serotonin activates specific 5-HT receptors, leading to a profound reduction in seizure frequency[2].

Serotonin_Pathway Fen Fenfluramine HCl (Crosses BBB) SERT SERT Binding (Reuptake Inhibition) Fen->SERT VMAT2 VMAT2 Disruption (Vesicular 5-HT Release) Fen->VMAT2 Cleft Elevated Synaptic 5-HT SERT->Cleft VMAT2->Cleft Receptor 5-HT Receptor Activation (Seizure Suppression) Cleft->Receptor

Fenfluramine-mediated modulation of serotonergic signaling pathways.

Formulation Stability and pH Control

Because the pKa is 10.2, fenfluramine is highly soluble in acidic to neutral aqueous environments. The commercial oral solution (FINTEPLA) is deliberately formulated at a pH of 5.0[1].

  • Causality: Formulating at pH 5.0 ensures that the drug remains >99.99% ionized. This prevents the precipitation of the insoluble free base, ensuring dose uniformity and the physical stability of the clear, colorless liquid formulation over its entire shelf life.

References

  • PubChem - Fenfluramine | C12H16F3N | CID 3337. National Center for Biotechnology Information (NIH). Available at:[Link]

  • PubChem - Dexfenfluramine | C12H16F3N | CID 66265. National Center for Biotechnology Information (NIH). Available at:[Link]

  • New Drug Approvals - Fenfluramine Hydrochloride. Available at:[Link]

  • U.S. Food and Drug Administration (FDA) - NDA 212012 Multi-Discipline Review (Fintepla). Available at:[Link]

  • U.S. Food and Drug Administration (FDA) - FINTEPLA (fenfluramine) oral solution Prescribing Information. Available at:[Link]

Sources

Exploratory

Blood-Brain Barrier Permeability of Fenfluramine Hydrochloride in Rodents: A Technical Guide to Pharmacokinetics and Experimental Methodologies

Executive Summary Fenfluramine hydrochloride (FFA), originally developed as an anorectic agent, has undergone a significant pharmacological renaissance as a highly efficacious, FDA-approved adjunctive therapy for develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fenfluramine hydrochloride (FFA), originally developed as an anorectic agent, has undergone a significant pharmacological renaissance as a highly efficacious, FDA-approved adjunctive therapy for developmental epileptic encephalopathies, notably Dravet syndrome and Lennox-Gastaut syndrome. As a Senior Application Scientist navigating CNS drug development, understanding the neuropharmacokinetics of FFA and its primary active metabolite, norfenfluramine (NFEN), is paramount.

This whitepaper provides an in-depth technical analysis of the mechanisms governing FFA's blood-brain barrier (BBB) permeability in rodent models. By synthesizing physicochemical data, transporter interactions, and standardized experimental protocols, this guide serves as a foundational resource for researchers evaluating serotonergic modulators and neuro-pharmacokinetic profiling.

Physicochemical Properties & BBB Transport Mechanics

The robust central nervous system (CNS) penetration of fenfluramine is not an anomaly; it is the direct consequence of its highly optimized physicochemical profile. To achieve therapeutic efficacy in pharmacoresistant epilepsy, a molecule must not only cross the endothelial tight junctions of the BBB but also evade active efflux mechanisms.

Lipophilicity and Ionization

Fenfluramine is a highly lipophilic small molecule with a partition coefficient (logP) of approximately 3.36[1]. It contains a basic amine group with a pKa ranging from 9.6 to 9.92[1]. At a physiological pH of 7.4, FFA exists partially in a cationic state. However, its substantial lipophilicity allows the un-ionized fraction to rapidly partition into the lipid bilayer of the BBB endothelial cells, driving massive passive diffusion into the brain extracellular fluid (ECF).

Evasion of Active Efflux Transporters

A primary driver of pharmacoresistance in epilepsy is the overexpression of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), which actively pump xenobiotics back into the systemic circulation.

Crucially, in vitro Caco-2 and MDCK-MDR1 cell monolayer assays demonstrate that neither fenfluramine nor norfenfluramine are significant substrates for P-gp[2]. Their efflux ratios strictly hover between 0.7 and 1.0 across a broad concentration range (1 to 100 μM)[2]. The causality here is critical: because FFA is not restricted by P-gp efflux, its brain penetration is governed almost entirely by passive diffusion and systemic free-drug concentrations, allowing it to bypass the typical mechanisms of multi-drug resistance seen with other antiseizure medications.

G Blood Blood Plasma (FFA & NFEN) BBB Blood-Brain Barrier (Endothelial Cells) Blood->BBB Passive Diffusion (logP ~3.36) Brain Brain ECF (High Concentration) BBB->Brain No P-gp/BCRP Efflux (Ratio 0.7-1.0) Vesicle Synaptic Vesicle (5-HT Release) Brain->Vesicle Vesicular Modulation Receptor 5-HT Receptors (Antiseizure Effect) Vesicle->Receptor Receptor Activation

Mechanism of Fenfluramine BBB Penetration and Serotonergic Modulation.

Pharmacokinetics and Brain Distribution in Rodents

Following systemic administration (intraperitoneal or oral) in mice and rats, FFA and NFEN exhibit rapid absorption and extraordinary brain accumulation.

Brain-to-Plasma Partitioning

Pharmacokinetic studies consistently reveal that the brain-to-plasma concentration ratios for FFA and NFEN are exceptionally high. In rats, fenfluramine and norfenfluramine distribute into brain tissue at concentrations 15- to 60-fold greater than those found in plasma[3],[4]. Within the brain architecture, the highest concentrations localize in the cortex, hippocampus, and striatum[4]—regions critical for seizure propagation.

Enantiomeric Pharmacokinetics

Racemic fenfluramine consists of d- and l-enantiomers. While both enantiomers rapidly distribute to the brain (achieving peak concentrations at ≤2 hours) and demonstrate comparable antiseizure potency in maximal electroshock (MES) rodent models, their toxicity profiles differ. d-norfenfluramine is associated with higher dose-limiting neurotoxicity and 5-HT2B receptor-mediated cardiovascular adverse effects[5]. Despite these pharmacodynamic differences, brain concentrations for all enantiomers remain consistently >15-fold higher than plasma concentrations, indicating that stereochemistry does not impede BBB permeability[5].

Half-Life and Bioavailability

In rodent models, the plasma half-life of the parent drug (FFA) is relatively short (approximately 1.0 to 3.6 hours), whereas the active metabolite (NFEN) exhibits a significantly prolonged half-life (6.0 to 12.0 hours)[6]. This prolonged residence time of NFEN in the brain compartment is a primary driver of the sustained antiseizure efficacy observed in in vivo models.

Table 1: Comparative Pharmacokinetic Parameters in Rodents
ParameterFenfluramine (FFA)Norfenfluramine (NFEN)
Brain-to-Plasma Ratio 15.4x – 25.0x20.0x – 60.0x
Plasma Half-Life (t1/2) 1.0 – 3.6 h6.0 – 12.0 h
Brain Half-Life (t1/2) 3.6 – 8.0 h> 8.0 h
P-gp Efflux Ratio 0.7 – 1.0 (Non-substrate)0.7 – 1.0 (Non-substrate)
logP / pKa 3.36 / ~9.6~3.1 / ~9.9

Data synthesized from FDA/EMA assessment reports and peer-reviewed pharmacokinetic studies[3],[4],[6],[1],[2].

Experimental Methodologies for BBB Permeability Assessment

To rigorously quantify BBB permeability, researchers must distinguish between total brain concentration and unbound brain concentration ( Kp,uu​ ). Total brain homogenates measure drug bound to brain lipids/proteins, which can overestimate the pharmacologically active fraction. Therefore, a dual-assay approach using both microdialysis and tissue homogenization is the gold standard.

Protocol A: In Vivo Brain Microdialysis in Rats

Causality: Microdialysis directly samples the unbound (free) drug in the brain extracellular fluid (ECF). Because only the free drug can interact with synaptic receptors, this method provides the most accurate reflection of the pharmacologically active concentration.

Step-by-Step Methodology:

  • Surgical Implantation: Anesthetize the rat (e.g., 2-3% isoflurane). Place the animal in a stereotaxic frame. Implant a microdialysis guide cannula into the target region (e.g., hippocampus: AP -3.8 mm, ML ±2.5 mm, DV -2.0 mm from bregma). Secure with dental cement and allow a 48-hour recovery period.

  • Probe Insertion & Equilibration: Insert a microdialysis probe (2 mm membrane length, 20 kDa MW cutoff) through the guide cannula. Perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min using a microinfusion pump. Allow a strict 1-hour equilibration period to stabilize the BBB and clear insertion-related trauma.

  • Dosing: Administer fenfluramine hydrochloride (e.g., 10 mg/kg i.p.).

  • Fraction Collection: Collect dialysate fractions every 20 minutes into low-bind vials pre-spiked with 5 µL of an internal standard (e.g., deuterated FFA, FFA-d5) to self-validate the assay by correcting for matrix effects and adsorption losses.

  • Systemic Sampling: Concurrently collect serial blood samples (50 µL) via a pre-implanted jugular vein catheter to compare free brain ECF vs. free plasma concentrations.

Protocol B: Brain Tissue Homogenization & LC-MS/MS

Causality: This method determines the total brain concentration, which, when compared to total plasma concentration, yields the overall brain-to-plasma partition coefficient.

Step-by-Step Methodology:

  • Dosing & Euthanasia: Administer FFA to the rodent cohort. At predefined pharmacokinetic time points (e.g., 0.5, 1, 2, 4, 8 hours), euthanize the animals via decapitation to prevent anesthetic interference with brain hemodynamics.

  • Tissue Harvesting: Rapidly extract the brain, rinse in ice-cold saline to remove surface blood (preventing plasma contamination), blot dry, and record the wet weight. Collect trunk blood into K2-EDTA tubes and centrifuge (3,000 x g, 10 min) to isolate plasma.

  • Homogenization: Mince the brain tissue and homogenize in a 1:3 (w/v) ratio of ice-cold phosphate-buffered saline (PBS) using a mechanical bead-beater or ultrasonic homogenizer.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (containing 10 ng/mL FFA-d5 internal standard) to 100 µL of brain homogenate or plasma. Vortex vigorously for 2 minutes to disrupt protein binding, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Quantification: Transfer the supernatant to autosampler vials. Inject 5 µL onto a C18 analytical column coupled to a triple quadrupole mass spectrometer. Operate in positive electrospray ionization (ESI+) using multiple reaction monitoring (MRM) mode to quantify FFA and NFEN transitions.

Workflow Dose 1. Rodent Dosing (FFA i.p. or p.o.) Sample 2. Dual Sampling (Brain Microdialysis & Plasma) Dose->Sample Prep 3. Sample Preparation (Protein Precipitation & IS Addition) Sample->Prep LCMS 4. LC-MS/MS Analysis (ESI+ MRM Mode) Prep->LCMS Data 5. Pharmacokinetic Modeling (Kp,uu and Total Ratio Calculation) LCMS->Data

Experimental Workflow for Assessing Fenfluramine BBB Permeability.

Conclusion

The exceptional efficacy of fenfluramine in treating severe epileptic encephalopathies is inextricably linked to its neuropharmacokinetics. Driven by a highly favorable lipophilic profile (logP ~3.36) and a distinct lack of affinity for P-glycoprotein efflux transporters, FFA and its active metabolite NFEN achieve brain concentrations 15 to 60 times higher than systemic plasma levels. By employing rigorous, self-validating methodologies like in vivo microdialysis and LC-MS/MS tissue homogenization, researchers can accurately map these parameters, ensuring that future serotonergic modulators are designed with optimal BBB permeability in mind.

References

  • European Medicines Agency (EMA). "Assessment report - Fintepla." europa.eu.
  • National Institutes of Health (NIH) / PubChem. "Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice - PMC." nih.gov.
  • Hebrew University Center for Research on Pain.
  • Food and Drug Administration (FDA).
  • National Institutes of Health (NIH) / PubMed. "Disposition of (-)-fenfluramine and its active metabolite, (-)-norfenfluramine in rat: a single dose-proportionality study." nih.gov.
  • National Institutes of Health (NIH) / PubChem. "Fenfluramine | C12H16F3N | CID 3337." nih.gov.
  • European Medicines Agency (EMA).

Sources

Foundational

The Allosteric Paradigm: Fenfluramine’s Positive Modulation of the Sigma-1 Receptor in Epileptic Encephalopathies

Executive Summary Historically recognized as a serotonergic agent, fenfluramine (FFA) has been successfully repurposed as a highly efficacious antiseizure medication (ASM) for developmental and epileptic encephalopathies...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Historically recognized as a serotonergic agent, fenfluramine (FFA) has been successfully repurposed as a highly efficacious antiseizure medication (ASM) for developmental and epileptic encephalopathies (DEEs), notably Dravet syndrome (DS) and Lennox-Gastaut syndrome (LGS)[1]. While its serotonergic activity (via 5-HT1D, 5-HT2A, and 5-HT2C receptors) contributes to its mechanism of action, the profound reduction in seizure frequency and unique improvements in executive functioning cannot be explained by 5-HT modulation alone[2].

Recent pharmacological profiling has unveiled a secondary, critical mechanism: Fenfluramine acts as a Positive Allosteric Modulator (PAM) at the Sigma-1 Receptor (S1R)[3]. This whitepaper dissects the S1R PAM mechanism, detailing the quantitative binding data, functional causality, and the self-validating experimental protocols used by researchers to characterize this dual-action therapeutic.

Mechanistic Framework: The Sigma-1 Receptor as a Therapeutic Target

The Sigma-1 Receptor (S1R) is a unique, ligand-operated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[4]. Under resting conditions, the S1R is bound to the chaperone protein BiP (Binding immunoglobulin protein), rendering it inactive[3].

Upon cellular stress or agonist binding, S1R dissociates from BiP and translocates to the plasma membrane or other organelles to modulate various ion channels (including NMDA receptors and voltage-gated calcium channels), thereby exerting neuroprotective and antiseizure effects[5].

Crucially, fenfluramine does not act as a direct (orthosteric) agonist. Instead, it functions as a PAM. It binds to an allosteric site on the S1R, inducing a conformational change that significantly enhances the receptor's affinity and functional responsiveness to endogenous or exogenous agonists (such as PRE-084) without triggering the receptor independently[3].

S1R_Mechanism FFA Fenfluramine (PAM) S1R_BiP S1R-BiP Complex (Inactive at MAM) FFA->S1R_BiP Allosteric Potentiation Agonist S1R Agonist (e.g., PRE-084) Agonist->S1R_BiP Triggers Dissociation S1R_Active Active S1R (Dissociated) S1R_BiP->S1R_Active BiP Release Modulation Ion Channel Modulation S1R_Active->Modulation Chaperone Action

S1R Signaling Pathway & Fenfluramine PAM Mechanism.

Quantitative Pharmacological Profiling

To understand the causality behind FFA's unique clinical profile, we must compare its binding affinities and functional activities against its primary active metabolite, norfenfluramine. While norfenfluramine drives much of the 5-HT-mediated activity, only the parent compound (FFA) exhibits potent S1R PAM activity[6].

Table 1: Pharmacological Profile of Fenfluramine and Norfenfluramine

Receptor TargetFenfluramine Affinity (Ki)Norfenfluramine Affinity (Ki)Fenfluramine Functional Activity
Sigma-1 (σ1) 266 nM> 10 µM (Weak/Inhibitory)Positive Allosteric Modulator (PAM)
5-HT1A Low AffinityModerate AffinityWeak Antagonist
5-HT2A Weak AffinityHigh AffinityWeak Agonist
5-HT2C Weak AffinityHigh AffinityWeak Agonist
Adrenergic β1 17.5 µMNot significantNone

Data synthesized from competitive binding assays and functional characterizations[7],[8].

Experimental Methodologies: Validating S1R PAM Activity

As drug development professionals, it is critical to emphasize that identifying a PAM requires distinct functional assays. Standard competitive radioligand binding assays often fail to capture allosteric modulation because PAMs do not displace orthosteric ligands. Therefore, we rely on dynamic functional assays and synergistic in vivo models.

In Vitro Protocol: S1R/BiP Dissociation Assay

Purpose : To functionally validate PAM activity by measuring the enhancement of agonist-driven dissociation of the S1R-BiP complex[6].

Causality & Logic : Because the S1R-BiP interaction is transient and highly sensitive to detergent-induced disruption during cell lysis, chemical crosslinking is mandatory. Without crosslinking, the lysis buffer might artificially disrupt the hydrophobic interactions between S1R and BiP, leading to false positives for dissociation.

Step-by-Step Methodology :

  • Cell Preparation & Treatment : Culture CHO cells stably expressing human S1R. Treat cells with a sub-maximal concentration of an S1R agonist (e.g., PRE-084) in the presence and absence of Fenfluramine (1–10 µM)[8].

  • In Situ Crosslinking : Incubate cells with the cell-permeable crosslinker DSP (Dithiobis(succinimidyl propionate)). Rationale: DSP covalently stabilizes the S1R-BiP complex, preserving its physiological state prior to lysis.

  • Cell Lysis : Quench the crosslinking reaction and lyse cells using a non-denaturing buffer (e.g., containing CHAPS) to maintain protein integrity.

  • Immunoprecipitation (IP) : Isolate the S1R complex using an anti-S1R primary antibody coupled to Protein A/G magnetic beads.

  • Western Blotting & Quantification : Elute the proteins under reducing conditions (to cleave the DSP crosslink). Probe the western blot with an anti-BiP antibody. A reduction in co-immunoprecipitated BiP indicates S1R activation.

  • Self-Validation System : Include a parallel control group treated with the selective S1R antagonist NE-100. Rationale: If FFA's potentiation is truly S1R-mediated, NE-100 will completely block the dissociation[6].

Protocol_Workflow Step1 1. Co-incubation Sub-threshold Agonist + FFA Step2 2. Crosslinking DSP addition to stabilize complex Step1->Step2 Step3 3. Cell Lysis Non-denaturing conditions Step2->Step3 Step4 4. Immunoprecipitation Anti-S1R capture Step3->Step4 Step5 5. Western Blot Quantify BiP vs S1R Step4->Step5

Experimental workflow for S1R/BiP dissociation assay.

In Vivo Protocol: Dizocilpine-Induced Amnesia Model

Purpose : To provide behavioral validation of S1R PAM activity by assessing spatial working memory[9].

Causality & Logic : Dizocilpine (MK-801) is an NMDA receptor antagonist that induces severe learning deficits. S1R activation rescues this deficit. To prove allosteric modulation, one must demonstrate pharmacological synergy (Combination Index < 1) rather than simple additivity. Demonstrating synergy is the pharmacological hallmark of a PAM, as it proves the modulator enhances the agonist's efficacy rather than acting via an independent parallel pathway.

Step-by-Step Methodology :

  • Subject Preparation : Acclimate male Swiss mice to the testing facility.

  • Amnesia Induction : Administer Dizocilpine (0.15 mg/kg, i.p.) to induce spatial memory deficits[9].

  • Drug Administration : Administer a sub-active dose of the S1R agonist PRE-084 (0.1 mg/kg) combined with a low dose of FFA (0.1 mg/kg)[9].

  • Behavioral Testing (Spontaneous Alternation) : Place the mouse in a Y-maze. Record the sequence of arm entries to calculate the percentage of spontaneous alternation (a measure of spatial working memory).

  • Isobolographic Analysis & Self-Validation : Calculate the Combination Index (CI). The combination of PRE-084 (0.1 mg/kg) and FFA (0.1 mg/kg) yields a CI < 1, confirming synergistic PAM activity[9]. Furthermore, pretreatment with the S1R antagonist NE-100 abolishes this rescue effect, validating that the mechanism is strictly S1R-dependent[6].

Translational Significance in Drug Development

The discovery of fenfluramine's S1R PAM activity provides a crucial mechanistic explanation for its ability to improve executive functions and provide robust seizure control in Dravet syndrome[7]. By acting as a PAM, fenfluramine enhances endogenous S1R signaling only when and where the receptor is activated by physiological stressors or endogenous ligands, thereby avoiding the broad, systemic side effects often associated with direct, high-affinity orthosteric agonists. This dual-pathway approach (5-HT agonism + S1R PAM) represents a new gold standard for rational drug design in the treatment of complex epileptic encephalopathies[10].

References

[2] Title : Fenfluramine acts as a positive modulator of sigma-1 receptors Source : Semantic Scholar URL :

[7] Title : Fenfluramine: a plethora of mechanisms? Source : Frontiers URL :

[1] Title : Fenfluramine: A Review in Dravet and Lennox-Gastaut Syndromes Source : PMC / NIH URL :

[3] Title : Allosteric Modulators of Sigma-1 Receptor: A Review Source : PMC / NIH URL :

[9] Title : Fenfluramine Has In Vivo Activity as a Positive Allosteric Modulator of Sigma-1 Receptors Source : American Epilepsy Society (AES) URL :

[4] Title : Fintepla Source : Liv Hospital URL :

[6] Title : Fenfluramine acts as a positive modulator of sigma-1 receptors Source : ResearchGate URL :

[10] Title : An Emerging Role for Sigma-1 Receptors in the Treatment of Developmental and Epileptic Encephalopathies Source : MDPI URL :

[8] Title : U.S. Public Health Service - FDA Review Source : Regulations.gov URL :

[5] Title : Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors Source : Oncotarget URL :

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Validated LC-MS/MS Method for the High-Throughput Quantification of Fenfluramine Hydrochloride in Rat Plasma

Abstract This application note details a comprehensive, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of fenfluramine hydrochloride in rat p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of fenfluramine hydrochloride in rat plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring efficient removal of matrix interferences while maintaining high analyte recovery. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been developed and validated in accordance with the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline, demonstrating excellent linearity, accuracy, precision, and stability.[1][2] This robust and reliable assay is well-suited for supporting pharmacokinetic and toxicokinetic studies in preclinical drug development.

Introduction: The Rationale for Fenfluramine Quantification

Fenfluramine, a phenethylamine derivative, has seen renewed interest as a therapeutic agent for rare and severe forms of epilepsy, such as Dravet and Lennox-Gastaut syndromes.[3][4] Originally developed as an appetite suppressant, its mechanism of action involves the modulation of serotonin neurotransmission.[3] Given its therapeutic applications and potential for adverse effects, a reliable and sensitive bioanalytical method is crucial for characterizing its pharmacokinetic profile in nonclinical species like rats. This allows for a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, which is fundamental for dose selection and safety assessment in drug development.[5]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its inherent selectivity, sensitivity, and wide dynamic range.[6] This note provides a detailed protocol, from sample collection to final data analysis, offering researchers a validated framework for the accurate determination of fenfluramine in a common preclinical matrix.

Materials and Methods

Chemicals and Reagents
  • Analytes and Internal Standard:

    • Fenfluramine hydrochloride (Reference Standard)

    • Fenfluramine-d5 hydrochloride (Internal Standard, IS)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS Grade)

    • Methanol (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Ultrapure Water (18.2 MΩ·cm)

    • Rat Plasma (K2EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatography: UHPLC System (e.g., Agilent 1200 Series or equivalent)

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX API series or equivalent)

  • Analytical Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.0 µm particle size)[6]

Physicochemical Properties of Fenfluramine

A foundational understanding of the analyte's properties is critical for rational method development. Fenfluramine hydrochloride is a synthetic small molecule that is soluble in water and ethanol.[7][8] Its basic nature (pKa ≈ 9.26) dictates that it will be protonated in the acidic mobile phases typically used in reversed-phase chromatography, which is favorable for retention and ionization.[9]

PropertyValueSource
Chemical Name N-Ethyl-α-methyl-3-(trifluoromethyl)phenethylamine hydrochloride[10]
Molecular Formula C₁₂H₁₆F₃N · HCl[10]
Molecular Weight 267.72 g/mol [10][11]
pKa (Basic) ~9.26[9]
Solubility Soluble in water and ethanol[8]

Experimental Protocols

Preparation of Standards and Quality Controls

Rationale: The use of a stable-isotope labeled internal standard (Fenfluramine-d5) is paramount. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and injection, which is a cornerstone of a trustworthy bioanalytical method.[4]

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve fenfluramine HCl and fenfluramine-d5 HCl in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the fenfluramine stock solution with 50:50 (v/v) methanol:water to prepare working solutions for spiking into plasma to create the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the fenfluramine-d5 stock solution with methanol to a final concentration of 100 ng/mL.

  • Calibration Curve and QC Samples: Spike blank rat plasma with the appropriate fenfluramine working solutions to create calibration standards ranging from 1 to 1000 ng/mL. Prepare quality control (QC) samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Sample Preparation: Protein Precipitation

Causality: Protein precipitation (PPT) is selected for its simplicity, speed, and universal applicability, making it ideal for high-throughput analysis.[12][13] Acetonitrile is a highly effective precipitating agent that efficiently denatures and removes plasma proteins.[14][15] A 3:1 ratio of acetonitrile to plasma ensures complete protein removal.[16][17]

Protocol:

  • Aliquot 50 µL of rat plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile). The IS is added with the precipitation solvent to ensure consistent delivery and early incorporation into the sample matrix.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[13][18]

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 50 µL Rat Plasma Sample Add_IS Add 150 µL Acetonitrile with Fenfluramine-d5 (IS) Plasma->Add_IS Vortex Vortex for 1 min Add_IS->Vortex Centrifuge Centrifuge at 14,000 rpm for 10 min Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject 5 µL Supernatant->Injection LC UHPLC Separation (C18 Column) Injection->LC MS Triple Quadrupole MS (ESI+, MRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: High-level workflow from plasma sample to data acquisition.

LC-MS/MS Conditions

Rationale: A gradient elution is employed to ensure fenfluramine is well-retained and separated from early-eluting, potentially interfering matrix components like phospholipids.[6] The acidic mobile phase (0.1% formic acid) ensures the analyte remains protonated, which is essential for good peak shape on a C18 column and efficient ionization in the ESI source. Electrospray ionization in positive mode (ESI+) is chosen because the basic amine group on fenfluramine readily accepts a proton.

Table 1: Chromatographic Conditions

ParameterSetting
Column C18, 2.1 x 100 mm, 2.0 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B)

Table 2: Mass Spectrometric Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium
MRM Transitions See Table 3

Table 3: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Fenfluramine 232.1159.015025
Fenfluramine-d5 237.1164.015025

Justification of MRM Transitions: The precursor ion for fenfluramine ([M+H]⁺) is m/z 232.1.[3][19] Upon fragmentation, a characteristic and stable product ion at m/z 159.0 is formed, corresponding to the loss of the ethylamine side chain.[19] This specific transition provides excellent selectivity for quantification. A similar stable fragmentation is observed for the deuterated internal standard.

Fenfluramine Fragmentation Pathway

G cluster_precursor Precursor Ion (Q1) cluster_product Product Ion (Q3) Precursor [M+H]⁺ m/z 232.1 Collision Collision-Induced Dissociation (CID) Precursor->Collision Product [C₉H₇F₃]⁺ m/z 159.0 Collision->Product

Caption: Fragmentation of protonated fenfluramine in the mass spectrometer.

Method Validation

The developed method was validated according to the ICH M10 Bioanalytical Method Validation guideline.[1][20][21][22] The following parameters were assessed to ensure the method is trustworthy and fit for purpose.

  • Selectivity: Blank rat plasma samples from six different sources were analyzed to ensure no endogenous interferences were observed at the retention times of fenfluramine and the IS.

  • Linearity and Range: The calibration curve was linear over the range of 1-1000 ng/mL with a correlation coefficient (r²) > 0.99. The response was best fit by a linear regression with 1/x² weighting.

  • Accuracy and Precision: Inter- and intra-assay accuracy and precision were evaluated at four QC levels. The results were within the acceptance criteria of ±15% (±20% at the LLOQ) of the nominal concentration.[23]

  • Recovery and Matrix Effect: The extraction recovery of fenfluramine was consistent across QC levels. The matrix effect was assessed and found to be minimal and compensated for by the stable-isotope labeled internal standard.

  • Stability: Fenfluramine was demonstrated to be stable in rat plasma under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at -80°C.

Table 4: Summary of Validation Results

Validation ParameterResultAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Range 1 - 1000 ng/mL-
Intra-day Precision (%CV) < 8.5%≤ 15% (≤ 20% for LLOQ)
Inter-day Precision (%CV) < 9.2%≤ 15% (≤ 20% for LLOQ)
Intra-day Accuracy (%Bias) -7.6% to 6.8%± 15% (± 20% for LLOQ)
Inter-day Accuracy (%Bias) -8.1% to 5.5%± 15% (± 20% for LLOQ)
Mean Extraction Recovery 92.4%Consistent and reproducible
Freeze-Thaw Stability Stable for 3 cycles± 15% of nominal
Long-Term Stability (-80°C) Stable for 90 days± 15% of nominal

Conclusion

This application note presents a validated, high-throughput LC-MS/MS method for the quantification of fenfluramine in rat plasma. The use of a simple protein precipitation protocol and a rapid chromatographic run time makes this method highly efficient and suitable for the analysis of a large number of samples generated in preclinical pharmacokinetic studies. The method meets the rigorous standards for bioanalytical validation set forth by international regulatory guidelines, ensuring the generation of reliable and accurate data to support drug development programs.

References

  • Google. (n.d.). Current time information in Champaign County, US.
  • Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline.
  • INCHEM. (n.d.). Fenfluramine hydrochloride (PIM 938).
  • National Center for Biotechnology Information. (n.d.). Fenfluramine. PubChem.
  • Barco, S., et al. (2024, August 1). Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. Journal of Pharmaceutical and Biomedical Analysis, 245, 116174.
  • Clynen, E., et al. (n.d.). Endogenous Plasma Peptide Detection and Identification in the Rat by a Combination of Fractionation Methods and Mass Spectrometry. PMC.
  • Grime, K., et al. (n.d.). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. PMC.
  • U.S. Food and Drug Administration. (2020, June 15). 212102Orig1s000.
  • Vertex AI Search. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation.
  • Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation.
  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline.
  • U.S. Environmental Protection Agency. (n.d.). (-)-Fenfluramine hydrochloride Properties.
  • Sanchez, L. (2001, October 10). TCA protein precipitation protocol.
  • Agilent. (n.d.). Sample Prep for Today's Analytical World.
  • Plomley, J., & Vasquez, V. (2020, February/March). Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using a Novel Solid-Supported Liquid Extraction. Altasciences.
  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • American Chemical Society. (n.d.). Rapid, Solid Phase Extraction Technique for the High-Throughput Assay of Darifenacin in Human Plasma. Analytical Chemistry.
  • Abdel-Rehim, M. (n.d.). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. PMC.
  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry.
  • Stoyanov, M., et al. (n.d.). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. PMC.
  • Janevska, A., et al. (2019, June 15). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. PMC.
  • Sigma-Aldrich. (n.d.). Cat. No. F-113 R(–)-FENFLURAMINE HYDROCHLORIDE.
  • National Center for Biotechnology Information. (n.d.). Fenfluramine Hydrochloride. PubChem.
  • Taylor & Francis. (n.d.). Protein precipitation – Knowledge and References.
  • Al, A. S. (2024, October 25). Application of salt-assisted liquid-liquid extraction in bioanalytical methods. EUCHEMBIOJ Reviews.
  • ResearchGate. (2025, August 5). Determination of fenfluramine, diethylpropion and mazindol in slimming foods by gas chromatography-mass spectrometry.
  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
  • European Compliance Academy. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis.
  • MDPI. (2025, November 17). Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD: Method Validation and Pharmacokinetic Assessment Application.
  • ResearchGate. (2025, December 22). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma.
  • ResearchGate. (n.d.). Solid-phase extraction efficiency in human whole blood and plasma.
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  • Springer. (2023, August 27). Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma.

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Application

High-Recovery Extraction of Fenfluramine and Norfenfluramine from Brain Tissue using Supported Liquid Extraction (SLE) Coupled with LC-MS/MS

An Application Note for Drug Development Professionals Abstract & Introduction Fenfluramine (FNN) is a serotonergic agent that has re-emerged as an effective therapy for pharmacoresistant seizures, particularly those ass...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract & Introduction

Fenfluramine (FNN) is a serotonergic agent that has re-emerged as an effective therapy for pharmacoresistant seizures, particularly those associated with rare epileptic conditions like Dravet Syndrome and Lennox-Gastaut Syndrome[1]. Understanding the pharmacokinetics and distribution of fenfluramine and its primary active metabolite, norfenfluramine (NFNN), within the central nervous system is critical for optimizing therapeutic efficacy and elucidating its mechanism of action[2]. Brain tissue, however, represents a highly complex and challenging analytical matrix due to its high lipid and phospholipid content. These endogenous components can cause significant ion suppression in mass spectrometry, leading to poor sensitivity, reproducibility, and potential contamination of the analytical instrument[3][4].

This application note provides a detailed, field-proven protocol for the efficient extraction of fenfluramine and norfenfluramine from brain tissue homogenate. The method utilizes a Supported Liquid Extraction (SLE) technique, which offers a streamlined and highly effective alternative to traditional liquid-liquid extraction (LLE) and solid-phase extraction (SPE) by providing high analyte recovery while significantly reducing matrix effects[3][5]. The subsequent quantitative analysis is performed by Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for high-sensitivity and high-selectivity bioanalysis[3][6].

Scientific Principles of the Extraction Methodology

The success of this protocol hinges on the strategic manipulation of the physicochemical properties of fenfluramine to isolate it from the complex brain matrix.

  • Analyte Properties: Fenfluramine is a basic compound with a pKa of approximately 9.9-10.3[7]. This means that in an acidic or neutral environment, it exists predominantly in its protonated, water-soluble hydrochloride salt form. By adjusting the pH of the sample to be basic (pH > 11), the amine group is deprotonated, converting fenfluramine to its free base form. This form is significantly more hydrophobic (logP ≈ 3.36) and, therefore, readily soluble in water-immiscible organic solvents[7].

  • Supported Liquid Extraction (SLE): The SLE mechanism leverages this pH-dependent solubility. The aqueous brain homogenate, after being basified, is loaded onto a 96-well plate containing a high-purity, inert sorbent (e.g., synthetic material or diatomaceous earth)[3][4]. This sorbent does not interact chromatographically with the analyte; instead, it acts as a high-surface-area support for the aqueous phase[4]. A water-immiscible organic solvent is then passed through the sorbent bed. The hydrophobic, free-base forms of fenfluramine and norfenfluramine partition from the stationary aqueous phase into the organic elution solvent, while polar matrix components like salts, proteins, and phospholipids are retained. This process provides excellent cleanup with minimal method development time[3].

  • Post-Extraction Stabilization: To prevent the loss of the relatively volatile analytes during the solvent evaporation step, a non-volatile "keeper" solution, such as methanolic hydrochloric acid, is added to the collection plate. This converts the extracted free base back into its non-volatile salt form, ensuring analyte integrity prior to reconstitution and injection[4].

The logical flow of this extraction strategy is designed to maximize analyte recovery while minimizing matrix interference, ensuring a robust and reliable quantification.

Figure 1: Logical workflow for the extraction and analysis of fenfluramine.

Materials, Reagents, and Equipment

Reagents and Chemicals
  • Fenfluramine Hydrochloride (Reference Standard)

  • Norfenfluramine Hydrochloride (Reference Standard)

  • Fenfluramine-d5 (or other suitable stable isotope-labeled Internal Standard)

  • Ammonium Hydroxide (NH₄OH), 5% (v/v) in water

  • Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Hydrochloric Acid (HCl), concentrated

  • Ammonium Bicarbonate (NH₄HCO₃), LC-MS grade

  • Ultrapure Water (18.2 MΩ·cm)

Equipment and Consumables
  • 96-well Supported Liquid Extraction (SLE) plate, 200 mg (e.g., Agilent Chem Elut S)

  • 96-well, 2 mL deep-well collection plates

  • 96-well plate sealing mats

  • Bead mill homogenizer (e.g., Omni Bead Ruptor) or similar

  • Centrifuge capable of holding 96-well plates

  • 96-well positive pressure manifold or vacuum manifold

  • 96-well plate evaporator

  • Analytical balance

  • Calibrated pipettes

  • Vortex mixer

  • UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Sciex, Agilent, ThermoFisher, Waters)

Detailed Experimental Protocol

Safety Precaution: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Preparation of Stock Solutions and Standards
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve reference standards (FNN, NFNN) and the internal standard (IS) in methanol to achieve a final concentration of 1 mg/mL.

  • Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the primary stocks with a 50:50 Methanol:Water mixture to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Spiking Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in 50:50 Methanol:Water.

  • Keeper Solution (0.1% HCl in MeOH): Add 10 µL of concentrated HCl to 10 mL of methanol.

Brain Tissue Homogenization
  • Weighing: Accurately weigh frozen brain tissue samples (e.g., ~50-100 mg) into bead mill homogenization tubes. Record the exact weight.

  • Homogenization: Add homogenization solvent (e.g., 1:1 Water:Acetonitrile) at a fixed ratio to the tissue weight (e.g., 4:1 v/w, 4 mL of solvent per 1 g of tissue).

  • Bead Milling: Homogenize the samples according to the instrument manufacturer's instructions (e.g., 30-60 seconds at a specified velocity) until the tissue is uniformly dispersed[2].

  • Centrifugation: Centrifuge the homogenate at 4000 rpm for 20 minutes to pellet any remaining solids[2]. The resulting supernatant is the brain homogenate used for extraction.

Supported Liquid Extraction (SLE) Procedure
  • Prepare Collection Plate: Add 20 µL of the Keeper Solution (0.1% HCl in MeOH) to each well of a 2 mL 96-well collection plate and set aside[4].

  • Sample Preparation: In a separate 96-well plate, aliquot 100 µL of brain homogenate (for samples, QCs, and blanks).

  • Internal Standard Spiking: Add 25 µL of the IS Spiking Solution (100 ng/mL) to all wells except the double-blank (matrix blank).

  • Basification: Add 175 µL of 5% Ammonium Hydroxide to each well. Vortex the plate for 1 minute[4].

  • Loading: Place the SLE plate on the vacuum/positive pressure manifold. Load the entire volume (~300 µL) from each well of the sample plate onto the corresponding well of the SLE plate.

  • Equilibration: Allow the samples to absorb and equilibrate on the sorbent for 5 minutes. This allows the aqueous phase to coat the support material fully[4].

  • Elution: Dispense 900 µL of MTBE into each well of the SLE plate. Allow the solvent to percolate through via gravity for 5 minutes. Apply a gentle pulse of positive pressure or vacuum (e.g., 2-5 psi or -2 inHg) for 30-60 seconds to complete the elution into the prepared collection plate.

SLE_Process node_prep node_prep node_load Step 2: Loading & Equilibration Basified sample is loaded onto the SLE sorbent. The aqueous phase spreads over the large surface area of the inert support. node_prep->node_load node_elute Step 3: Elution A water-immiscible organic solvent (e.g., MTBE) is passed through the sorbent. The hydrophobic fenfluramine partitions from the stationary aqueous phase into the organic solvent. Polar interferences remain in the aqueous phase. node_load->node_elute node_collect Step 4: Collection The clean organic eluate containing the analyte is collected. node_elute->node_collect

Figure 2: The four-step Supported Liquid Extraction (SLE) mechanism.

Evaporation and Reconstitution
  • Evaporation: Place the collection plate into a plate evaporator and evaporate the solvent to complete dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent, typically the initial mobile phase condition (e.g., 80:20 Water:Methanol with 0.1% Formic Acid).

  • Mixing: Seal the plate and vortex for 2 minutes to ensure the complete dissolution of the analytes.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 5 minutes to pellet any particulates.

  • Analysis: The plate is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analytical Finish

The following parameters serve as a validated starting point and should be optimized for the specific instrumentation used.

ParameterRecommended Condition
LC System UPLC / UHPLC System
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, < 2.0 µm particle size)[3]
Column Temp 60°C[3]
Mobile Phase A 10 mM Ammonium Bicarbonate (NH₄HCO₃), pH 10.0 in Water (or 0.1% Formic Acid in Water)[3]
Mobile Phase B Methanol (MeOH)[3]
Flow Rate 0.70 mL/min[3]
Injection Volume 8 µL[3]
Gradient Example: Start at 70% B, ramp to 90% B over 1.75 min, hold for 0.5 min, then re-equilibrate. Total run time ~3-4 min.[3]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
Example MRM Transitions To be optimized: Fenfluramine (Q1/Q3), Norfenfluramine (Q1/Q3), Fenfluramine-d5 (Q1/Q3).

Method Performance & Validation

The described SLE LC-MS/MS method has been validated according to established bioanalytical guidelines[8]. The performance characteristics demonstrate that the method is sensitive, accurate, precise, and suitable for high-throughput quantitative analysis of fenfluramine in brain tissue.

Validation ParameterResult
Matrix Mouse Brain Homogenate
Calibration Range 0.05 – 5.0 µg/g[3]
Linearity (r²) > 0.99[3]
Lower Limit of Quantitation (LOQ) 0.05 µg/g[3]
Intra- & Inter-Run Accuracy 100 ± 10% (within 90-110%)[3]
Intra- & Inter-Run Precision C.V. < 10%[3]
Matrix Effect 100 ± 10% (minimal ion suppression/enhancement)[3][4]
Analyte Recovery High and reproducible[3]

Conclusion

This application note details a robust and efficient method for the quantitative determination of fenfluramine and its metabolite norfenfluramine in brain tissue. The use of Supported Liquid Extraction in a 96-well format provides excellent removal of phospholipids and other matrix interferences, which is paramount when working with complex neurological tissues. This protocol is readily amenable to automation, enabling high-throughput analysis essential in drug discovery and development settings. The high sensitivity and specificity of the LC-MS/MS analytical finish ensure reliable data for critical pharmacokinetic and toxicological assessments.

References

  • Altasciences. (2020, February 17). Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using a Novel Solid-Supported Liquid Extraction. [Link]

  • New Drug Approvals. (2021, February 21). Fenfluramine Hydrochloride. [Link]

  • Google Patents. (n.d.). EP3800177A1 - Fenfluramine compositions and methods of preparing the same.
  • Altasciences. (2020, February 17). Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using a Novel Solid-Supported Liquid Extraction. [Link]

  • Altasciences. (n.d.). Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using a Novel Solid-Supported Liquid Extraction. [Link]

  • INCHEM. (n.d.). Fenfluramine hydrochloride (PIM 938). [Link]

  • PubChem - NIH. (n.d.). Fenfluramine. [Link]

  • PubMed. (1997, May 9). Determination of D-fenfluramine, D-norfenfluramine and fluoxetine in plasma, brain tissue and brain microdialysate using high-performance liquid chromatography after precolumn derivatization with dansyl chloride. [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. [Link]

  • Utrecht University Repository. (n.d.). Application. [Link]

  • MDPI. (2024, February 21). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. [Link]

  • PubMed. (2024, August 1). Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. [Link]

  • SENASICA. (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. [Link]

  • PubMed. (n.d.). [Quantitative Determination of Fenfluramine Hydrochloride and Its Tablets by High Performance Liquid Chromatography]. [Link]

  • ResearchGate. (n.d.). HPLC studies on the pharmacokinetics of phentermine and fenfluramine in brain and blood microdialysates after intraperitoneal administration to rats | Request PDF. [Link]

  • PubMed. (n.d.). The measurement of d-fenfluramine and its metabolite, d-norfenfluramine in plasma and urine with an application of the method to pharmacokinetic studies. [Link]

  • PubMed. (n.d.). Study of human urinary metabolism of fenfluramine using gas chromatography-mass spectrometry. [Link]

  • PMC - NIH. (n.d.). Comparison of Three Extraction Approaches for the Isolation of Neurotransmitters from Rat Brain Samples. [Link]

  • Journal of Applied Pharmaceutical Science. (2011, August 11). A review on biological matrices and analytical methods used for determination of drug of abuse. [Link]

  • PubMed. (1977, November 21). Gas-liquid chromatographic determination of the optical isomers of fenfluramine and norfenfluramine in biological samples. [Link]

  • eScholarship. (2024, February 1). Fenfluramine increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome. [Link]

  • ResearchGate. (2025, December 14). Identification of fenfluramine adulteration in slimming foods using a highly sensitive immunoassay | Request PDF. [Link]

  • ResearchGate. (2020, September 18). (PDF) Fenfluramine HCl (Fintepla) provides long‐term clinically meaningful reduction in seizure frequency: Analysis of an ongoing open-label extension study. [Link]

  • NeurologyLive. (2026, January 6). Fenfluramine's Safety Profile Consistent in Long-Term Extension Dravet and Lennox-Gastaut Syndrome Studies. [Link]

  • PubMed. (n.d.). Fenfluramine and norfenfluramine levels in brain microdialysate, brain tissue and plasma of rats administered doses of d-fenfluramine known to deplete 5-hydroxytryptamine levels in brain. [Link]

  • PubMed. (n.d.). GC-Mass Analysis of Ginkgo biloba and Cichorium intybus and their Neuroprotective Effects in a Rat Model of. [Link]

  • MDPI. (2024, January 31). Direct Immersion–Solid Phase Microextraction for Therapeutic Drug Monitoring of Patients with Mood Disorders. [Link]

  • PMC - NIH. (n.d.). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. [Link]

  • PMC - NIH. (2022, May 2). Efficacy and Safety of Fenfluramine for the Treatment of Seizures Associated With Lennox-Gastaut Syndrome: A Randomized Clinical Trial. [Link]

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Technical Notes & Optimization

Troubleshooting

reducing matrix effects in fenfluramine hydrochloride biological fluid assays

A Senior Application Scientist's Guide to Mitigating Matrix Effects in Biological Fluid Assays Welcome to the technical support center for fenfluramine hydrochloride bioanalysis. This guide is designed for researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Mitigating Matrix Effects in Biological Fluid Assays

Welcome to the technical support center for fenfluramine hydrochloride bioanalysis. This guide is designed for researchers, scientists, and drug development professionals who are working to develop and validate robust quantitative assays for fenfluramine (FFA) and its major active metabolite, norfenfluramine (nFFA), in complex biological matrices such as plasma, serum, and whole blood.

Matrix effects are a significant challenge in LC-MS/MS-based bioanalysis, where co-eluting endogenous components from the sample can interfere with the ionization of the target analyte, leading to inaccurate and irreproducible results.[1][2][3] This phenomenon, typically observed as ion suppression or enhancement, can compromise assay sensitivity, precision, and accuracy, ultimately impacting the reliability of pharmacokinetic and toxicokinetic data.[1][3][4] Regulatory bodies, including the U.S. FDA, mandate the evaluation and control of matrix effects during bioanalytical method validation to ensure data integrity.[5][6][7][8]

This resource provides in-depth, field-proven insights and practical troubleshooting strategies to help you identify, understand, and mitigate matrix effects in your fenfluramine assays.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development and validation of bioanalytical methods for fenfluramine.

Q1: What are the primary sources of matrix effects in fenfluramine plasma assays?

The most significant contributors to matrix effects in plasma and serum are phospholipids (PLs), which are highly abundant endogenous components.[1] Due to their amphipathic nature, PLs can co-extract with fenfluramine and co-elute during chromatographic separation, causing ion suppression in the mass spectrometer's electrospray ionization (ESI) source.[1][9][10] Other sources include salts, proteins that were not fully removed during sample preparation, and various other endogenous small molecules.[1][11]

Q2: How do I properly assess matrix effects for my method according to regulatory standards?

Regulatory guidelines from the FDA require a quantitative assessment of matrix effects.[5][7] This is typically done by comparing the peak response of an analyte spiked into an extracted blank matrix (post-extraction) with the response of the analyte in a neat (pure) solvent. The experiment should be performed using matrix from at least six different individual sources.[7][12]

The Matrix Factor (MF) is calculated as: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. To account for the internal standard, the IS-Normalized MF is calculated, which should ideally be close to 1.0 for effective compensation.

Q3: My assay is showing significant ion suppression. What is the first and most critical step to troubleshoot?

The most effective way to combat ion suppression is by improving the sample preparation method to remove interfering endogenous components before LC-MS/MS analysis.[3][4][11] Simple protein precipitation (PPT) is fast but often results in "dirty" extracts with high levels of phospholipids.[9] More rigorous techniques like Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) are significantly more effective at removing these interferences.[1][13][14] Evaluating and optimizing your sample cleanup is the most critical first step.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) essential for fenfluramine analysis?

Yes, using a deuterated internal standard for both fenfluramine and norfenfluramine is highly recommended and considered best practice.[15] A SIL-IS is chemically identical to the analyte and will have nearly identical chromatographic retention and ionization behavior.[16] This means it experiences the same degree of ion suppression or enhancement as the analyte, allowing it to accurately correct for variations in signal response and improve assay precision and accuracy.[16][17]

Q5: Does the choice of biological matrix (e.g., plasma vs. dried blood spot) affect the strategy for mitigating matrix effects?

Absolutely. Each matrix presents unique challenges.

  • Plasma/Serum: Rich in proteins and phospholipids, requiring robust cleanup methods focused on their removal.[10]

  • Whole Blood: Contains red blood cells, introducing the risk of hemolysis, which can release additional interfering substances. Sample preparation must be robust enough to handle this complexity.

  • Dried Blood Spots (DBS): This technique involves a different set of interferences originating from the filter paper itself, in addition to the blood components.[18][19] While offering advantages in sample collection and stability, DBS methods require careful validation of extraction efficiency and matrix effects, which can differ from liquid blood assays.[19][20][21]

Q6: I have optimized my sample preparation, but some matrix effect remains. What are my next steps?

If sample preparation alone is insufficient, the next step is to optimize your chromatographic conditions to achieve separation between your analytes (FFA and nFFA) and the region of ion suppression.[3][4][8] You can diagnose when suppression occurs using a post-column infusion experiment (see Guide 2). Strategies include adjusting the gradient profile, evaluating different column chemistries (e.g., C18-PFP, which has been used for fenfluramine analysis[22]), or using a column with a smaller particle size (UHPLC) to improve peak resolution.[8][15] In some persistent cases, changing the ionization source from ESI to Atmospheric Pressure Chemical Ionization (APCI) can reduce susceptibility to matrix effects.[23]

Troubleshooting Guides and Experimental Protocols

Guide 1: Selecting and Optimizing a Sample Preparation Strategy

The choice of sample preparation is the single most important factor in reducing matrix effects.[1][11] This guide provides a decision framework and detailed protocols for three common techniques, ranging from high-throughput to high-purity.

Sample_Prep_Decision_Tree Start Start: Assess Assay Needs Throughput Is High Throughput (>100s samples/day) the top priority? Start->Throughput Cleanliness Is Maximum Extract Cleanliness Essential? (e.g., for high sensitivity) Throughput->Cleanliness No PPT Protein Precipitation (PPT) - Fastest, but 'dirtiest' extract - High risk of matrix effects Throughput->PPT Yes SLE Supported Liquid Extraction (SLE) - Good balance of speed & cleanliness - Amenable to automation Cleanliness->SLE No SPE Solid-Phase Extraction (SPE) - Cleanest extract, best for PL removal - Requires more method development Cleanliness->SPE Yes SPE_Workflow node_style node_style step1 Step 1: Condition & Equilibrate Prime sorbent with Methanol Equilibrate with acidic water step2 Step 2: Load Load pre-treated plasma sample (acidified to ensure FFA is cationic) step1->step2 step3 Step 3: Wash 1 (Aqueous) Wash with acidic water Removes polar interferences (salts) step2->step3 step4 Step 4: Wash 2 (Organic) Wash with Methanol Removes non-polar interferences (lipids, phospholipids) step3->step4 step5 Step 5: Elute Elute with 5% NH4OH in Methanol Neutralizes FFA, disrupting ionic bond and releasing it from the sorbent step4->step5

Caption: Workflow for Mixed-Mode Cation Exchange (MCX) SPE.

Methodology:

  • Condition/Equilibrate: Condition the MCX cartridge with 1 mL of methanol, followed by 1 mL of 2% formic acid in water.

  • Load: Dilute 100 µL of plasma with 100 µL of 2% formic acid in water. Load the diluted sample onto the cartridge. The acidic conditions ensure fenfluramine (a base) is positively charged and retains on the cation exchange sorbent.

  • Aqueous Wash: Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and other highly polar interferences.

  • Organic Wash: Wash with 1 mL of methanol to remove non-polar interferences, including a significant portion of phospholipids. [9]5. Elute: Elute fenfluramine and norfenfluramine with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analytes, disrupting their ionic interaction with the sorbent and allowing them to be eluted.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in mobile phase.

Guide 2: Diagnosing and Mitigating Chromatographic-Based Matrix Effects

If matrix effects persist after optimizing sample preparation, use the following protocol to diagnose the issue and apply chromatographic solutions.

Protocol 2A: Post-Column Infusion Experiment

This experiment identifies the retention time regions in your chromatogram where ion suppression or enhancement occurs. [2][24]

PCI_Setup cluster_LC LC System cluster_MS Mass Spectrometer LC_Pump LC Pump Autosampler Autosampler LC_Pump->Autosampler Column Analytical Column Autosampler->Column Tee T-Union Column->Tee MS_Source MS Ion Source Mass_Analyzer Mass Analyzer MS_Source->Mass_Analyzer Syringe_Pump Syringe Pump (Constant flow of Analyte) Syringe_Pump->Tee Tee->MS_Source

Caption: Experimental setup for a post-column infusion experiment.

Methodology:

  • Set up your LC-MS/MS system as you would for a normal analysis.

  • Prepare a solution of fenfluramine (e.g., 100 ng/mL) in mobile phase. Using a syringe pump, infuse this solution at a constant, low flow rate (e.g., 10 µL/min) into the LC flow path via a T-union placed between the analytical column and the mass spectrometer.

  • Monitor the MRM transition for fenfluramine. You should observe a stable, elevated baseline signal.

  • Once the baseline is stable, inject a blank matrix sample that has been processed with your chosen sample preparation method.

  • Observe the baseline signal. Any significant dip in the baseline indicates a region of ion suppression, while a rise indicates enhancement. [2][25]6. Compare the retention time of your fenfluramine peak from a standard injection with the retention time of the suppression/enhancement zones. If they overlap, your quantitation is likely being affected.

Troubleshooting Checklist for Chromatographic Issues

If your analyte peak co-elutes with a suppression zone, use this checklist to guide your method adjustments.

CheckpointActionRationale
1. Gradient Slope Modify the gradient profile. Try a shallower gradient around the elution time of your analyte.Increases the separation between the analyte and closely eluting matrix components. [8]
2. Column Chemistry Test a column with a different stationary phase (e.g., PFP, Cyano) or a different C18 chemistry.Alters the selectivity of the separation, changing the retention times of both the analyte and interferences. [22]
3. Mobile Phase Adjust the pH of the aqueous mobile phase (if compatible with your column and analyte stability).Can change the retention behavior of ionizable analytes and interferences.
4. System Cleanliness Perform a system flush and clean the MS ion source.Contamination build-up can contribute to background noise and exacerbate ion suppression. [4]
5. Dilution If sensitivity allows, dilute the final extract further.Reduces the concentration of all components, including matrix interferences, which can lessen the severity of the effect. [3]

By systematically applying these principles—starting with robust sample preparation and refining with chromatographic optimization—you can develop a reliable, accurate, and reproducible bioanalytical method for fenfluramine hydrochloride that is free from the detrimental impact of matrix effects.

References
  • Bioanalytical Method Validation - Guidance for Industry | FDA. (2018). U.S.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). U.S.
  • Bioanalytical Method Valid
  • Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric p
  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.).
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma.
  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). PMC.
  • Phospholipid Removal (PLR). (n.d.). Phenomenex.
  • Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using. (n.d.). Altasciences.
  • Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using a Novel Solid-Supported Liquid Extraction. (2020).
  • A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate. (2021).
  • Ion Suppression in LC–MS–MS — A Case Study. (n.d.). LC Troubleshooting Bible.
  • Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? (2024). MDPI.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025).
  • Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. (n.d.). ACTA Pharmaceutica Sciencia.
  • Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. (n.d.).
  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023).
  • Ion-Suppression & Phospholipid Contamin
  • matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.).
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis M
  • Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation pl
  • Dried blood spots analysis for targeted and non-targeted exposomics. (2025). medRxiv.
  • Dried Blood Spot Analysis for Simultaneous Quantification of Antiepileptic Drugs Using Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). PMC.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).
  • Minimizing Matrix Effects for the Accurate Quantification of 25-Hydroxyvitamin D Metabolites in Dried Blood Spots by LC-MS/MS. (2016). PubMed.
  • Dried blood spots analysis for targeted and non-targeted exposomics. (2025). medRxiv.
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl

Sources

Reference Data & Comparative Studies

Validation

ICH validation of fenfluramine hydrochloride analytical testing methods

An in-depth technical analysis and validation guide for fenfluramine hydrochloride analytical methodologies, structured in accordance with the latest ICH Q2(R2) regulatory framework. Introduction: The Resurgence of Fenfl...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and validation guide for fenfluramine hydrochloride analytical methodologies, structured in accordance with the latest ICH Q2(R2) regulatory framework.

Introduction: The Resurgence of Fenfluramine and Analytical Demands

Fenfluramine hydrochloride, a substituted amphetamine analog, was historically utilized as an appetite suppressant before being repurposed and approved (as FINTEPLA®) for the treatment of severe, pharmacoresistant seizures associated with Dravet syndrome. Because fenfluramine possesses a narrow therapeutic index and requires precise weight-based dosing in pediatric populations, the analytical methods used for its quality control (QC) and pharmacokinetic (PK) monitoring must be rigorously validated.

The recent implementation of the ICH Q2(R2) guideline (effective June 2024) marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[1]. This guide objectively compares the primary analytical methodologies for fenfluramine and provides self-validating experimental protocols designed to meet these stringent global standards[2].

Comparative Analysis of Analytical Methodologies

Selecting the appropriate analytical technique depends entirely on the intended purpose of the method—ranging from high-concentration drug substance assay to trace-level bioanalysis in complex matrices[3].

Table 1: Performance Comparison of Analytical Methods for Fenfluramine HCl

Analytical ParameterHPLC-UV (Assay/Purity)LC-MS/MS (Bioanalysis)GC-FID (Residual Solvents)
Primary Application Drug Substance Release QCPharmacokinetics (Plasma/Brain)Manufacturing Control
Sensitivity (LOQ) ~1.2 mg/L0.05 µg/g (Tissue) / <1 ng/mL~10 ppm
Dynamic Range 0.1 – 0.5 g/L0.05 – 5.0 µg/g10 – 1000 ppm
Specificity Mechanism Chromatographic ResolutionPrecursor-to-Product Ion (MRM)Boiling Point / Partitioning
Matrix Interference Low (Simple Formulation)High (Phospholipids/Proteins)Medium (Volatiles)

Causality in Method Selection: HPLC-UV is the gold standard for routine batch release due to its high precision and robustness at higher concentrations[4]. However, UV detection lacks the sensitivity required for clinical PK studies. LC-MS/MS is mandatory for bioanalysis because it can achieve Limits of Quantitation (LOQ) as low as 0.05 µg/g in biological tissues, utilizing Multiple Reaction Monitoring (MRM) to isolate the analyte from complex endogenous background noise[5].

ICH Q2(R2) Validation Framework for Fenfluramine

The ICH Q2(R2) guideline emphasizes that validation is not a one-time event but a continuous lifecycle integrated with method development (ICH Q14)[2]. For fenfluramine, validation must mathematically demonstrate that the procedure is "fit for purpose" across its entire reportable range[1].

ICH_Workflow cluster_Validation ICH Q2(R2) Validation Characteristics Start Method Development (ICH Q14) Risk Risk Assessment & Parameter Selection Start->Risk Spec Specificity Risk->Spec Lin Linearity & Range Risk->Lin LOD LOD / LOQ Risk->LOD Acc Accuracy Spec->Acc Lin->Acc Prec Precision Acc->Prec Rob Robustness Prec->Rob LOD->Acc Eval Data Evaluation vs. Acceptance Criteria Rob->Eval Report Regulatory Submission Eval->Report

Caption: ICH Q2(R2) Lifecycle and Validation Workflow for Analytical Procedures.

Step-by-Step Experimental Protocols (Self-Validating Systems)

Protocol 1: HPLC-UV Assay Validation for Fenfluramine HCl Drug Substance

This protocol is designed for the routine assay and purity testing of fenfluramine HCl oral solutions, ensuring the active pharmaceutical ingredient (API) meets label claim requirements[4].

Mechanistic Causality: Fenfluramine is a basic secondary amine. When analyzed on standard silica-based C18 columns, secondary interactions between the amine and unendcapped residual silanols cause severe peak tailing. The addition of triethylamine (TEA) to the mobile phase acts as a silanol blocker, outcompeting fenfluramine for these binding sites and ensuring symmetric peaks (Tailing factor < 1.5)[4].

Step 1: Chromatographic Setup

  • Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)[4].

  • Mobile Phase: Acetonitrile : 0.4 M Ammonium Acetate : Triethylamine (30:70:2 v/v/v)[4].

  • Detection: UV at 264 nm[4].

  • Flow Rate: 1.0 mL/min.

Step 2: Specificity & Forced Degradation (Self-Validation)

  • Subject the drug substance to acid (0.1 N HCl), base (0.1 N NaOH), oxidative (3% H2O2), and photolytic stress.

  • Validation Check: Ensure the fenfluramine peak is baseline resolved from all degradation products and specified impurities (e.g., norfenfluramine and ZX008 acid).

Step 3: Linearity, Range, and Accuracy

  • Prepare calibration standards spanning 80% to 120% of the target assay concentration (e.g., 0.1 to 0.5 g/L)[4].

  • Spike placebo solutions with fenfluramine HCl at 80%, 100%, and 120% levels to evaluate recovery.

  • Validation Check: Perform linear regression. The internal standard method (using caffeine) should show good linearity with r≥0.999 [4].

Protocol 2: LC-MS/MS Bioanalytical Method for Plasma and Brain Tissue

For clinical PK studies and therapeutic drug monitoring, fenfluramine and its active metabolite, norfenfluramine, are quantified using LC-MS/MS[6].

Mechanistic Causality: Biological matrices like brain homogenate and plasma contain high levels of glycerophospholipids. During Electrospray Ionization (ESI), these lipids compete with the analyte for charge droplets, causing severe ion suppression (matrix effect)[5]. Traditional Diatomaceous Earth (DE) extractions suffer from variable phospholipid breakthrough due to the irregular nature of fossilized micro-organisms[5]. Using a Synthetic Supported Liquid Extraction (SLE) sorbent provides a controlled particle size distribution, eliminating >95% of phospholipids and ensuring a stable matrix effect[5].

SLE_Workflow Sample Biological Sample (Plasma/Tissue) Spike Add Internal Standard (Fenfluramine-d5) Sample->Spike Load Load onto Synthetic SLE Sorbent Spike->Load Equilibrate Aqueous Phase Equilibration Load->Equilibrate Elute Elute with MTBE (Organic Phase) Equilibrate->Elute Analyze LC-MS/MS MRM Analysis Elute->Analyze

Caption: Supported Liquid Extraction (SLE) LC-MS/MS Workflow for Fenfluramine.

Step 1: Sample Preparation (Synthetic SLE)

  • Aliquot 150 µL of human plasma or mouse brain homogenate into a 96-well synthetic SLE plate[5],[6].

  • Spike with stable isotope-labeled internal standards (Fenfluramine-d5 and Norfenfluramine-d6) to correct for extraction losses and ionization variability[6].

  • Allow 5 minutes for the aqueous phase to partition into the synthetic sorbent scaffold[5].

  • Elute the analytes using a water-immiscible solvent (e.g., Methyl tert-butyl ether, MTBE).

Step 2: LC-MS/MS Analysis

  • Column: Poroshell 120 EC-C18 (sub-2 µm superficially porous particles for high efficiency)[7].

  • Ionization & Detection: Positive ESI; MRM mode monitoring specific precursor-to-product ion transitions.

Step 3: Matrix Effect Validation (Self-Validation)

  • Calculate the matrix factor by comparing the peak area of post-extraction spiked samples to neat standard solutions.

  • Validation Check: The matrix effect must be 100 ± 15% to confirm that ion suppression has been successfully mitigated[5].

Data Interpretation & Acceptance Criteria

Validation data must be systematically evaluated against predefined criteria as stipulated by ICH Q2(R2)[3]. Below is a summary of expected experimental results for a validated fenfluramine method.

Table 2: ICH Q2(R2) Acceptance Criteria vs. Experimental Results for Fenfluramine HCl

Validation CharacteristicICH Q2(R2) RequirementFenfluramine HCl Experimental ResultStatus
Specificity No interference from degradation productsBaseline resolution from norfenfluramine and ZX008 acidPass
Linearity r≥0.999 across reportable range r=0.9999 (0.1 to 0.5 g/L)Pass
Accuracy (Recovery) 98.0% – 102.0% recovery99.98% average recoveryPass
Precision (RSD) ≤2.0% for repeatabilityRSD < 1.5%Pass
Matrix Effect (LC-MS) ±15% variation in response100 ± 10% (Using Synthetic SLE)Pass

Conclusion

The transition of fenfluramine from a legacy compound to a critical orphan drug for Dravet syndrome necessitates modern, highly rigorous analytical controls. By leveraging silanol-blocking HPLC-UV methods for product release and synthetic SLE-LC-MS/MS for bioanalysis, laboratories can establish self-validating analytical systems that easily meet the stringent requirements of the ICH Q2(R2) framework[2],[5].

Sources

Comparative

Validating Fenfluramine Hydrochloride Biomarkers in Pediatric Epilepsy Models: A Comparative Guide

The landscape of pediatric developmental and epileptic encephalopathies (DEEs), such as Dravet syndrome (DS) and Lennox-Gastaut syndrome (LGS), is undergoing a critical paradigm shift. Historically, the efficacy of anti-...

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Author: BenchChem Technical Support Team. Date: April 2026

The landscape of pediatric developmental and epileptic encephalopathies (DEEs), such as Dravet syndrome (DS) and Lennox-Gastaut syndrome (LGS), is undergoing a critical paradigm shift. Historically, the efficacy of anti-seizure medications (ASMs) was measured almost exclusively through behavioral endpoints—specifically, the reduction of Monthly Convulsive Seizure Frequency (MCSF). However, modern neuropharmacology demands a more rigorous approach: the validation of objective, quantifiable biomarkers that prove true disease modification and neuroprotection.

Fenfluramine hydrochloride (FFA) has recently emerged as a highly efficacious ASM, demonstrating unique capabilities in preserving neural cytoarchitecture and preventing Sudden Unexpected Death in Epilepsy (SUDEP) 1. This guide provides an objective comparison of FFA against alternative therapies and outlines a self-validating experimental protocol for quantifying its neuroprotective biomarkers in preclinical models.

Mechanistic Grounding: The Dual-Action Paradigm

To understand why specific biomarkers are chosen for FFA, one must first analyze its unique mechanism of action. Unlike traditional ASMs that primarily target sodium channels or GABA transaminase, FFA and its active metabolite, norfenfluramine, operate via a dual-pathway mechanism .

  • Serotonergic Agonism: FFA acts as a potent agonist at 5-HT1D, 5-HT2A, and 5-HT2C receptors. This activity enhances inhibitory GABAergic interneuron signaling, which is critically deficient in Dravet syndrome due to SCN1A loss-of-function mutations.

  • Sigma-1 Receptor (σ1R) Modulation: FFA acts as a positive modulator at the σ1R. By disrupting the receptor's association with the NR1 subunits of the NMDA receptor, FFA dampens excitatory glutamatergic calcium influx.

This dual action directly restores the excitation/inhibition balance in epileptic networks, making markers of excitotoxicity (like myelin degradation and apoptosis) the ideal targets for biomarker validation.

MOA FFA Fenfluramine (FFA) S1R Sigma-1 Receptor (Positive Modulation) FFA->S1R Binds HTR 5-HT1D / 5-HT2A/C (Agonism) FFA->HTR Binds Glut Glutamatergic Signaling (Excitatory) S1R->Glut Inhibits NMDAR GABA GABAergic Signaling (Inhibitory) HTR->GABA Enhances Bal Restored Neural Network Balance (Seizure Reduction & Survival) Glut->Bal Decreases Excitation GABA->Bal Increases Inhibition

Dual mechanism of fenfluramine restoring excitation/inhibition balance in epileptic networks.

Comparative Efficacy & Biomarker Profiles

To objectively position FFA within the pediatric epilepsy armamentarium, we must compare its performance against leading adjunctive alternatives: Cannabidiol (CBD) and Stiripentol (STP). Recent Bayesian network meta-analyses of randomized controlled trials (RCTs) reveal significant divergence in both clinical efficacy and mechanistic biomarker influence 2.

Table 1: Quantitative Comparison of Adjunctive Therapies in Dravet Syndrome

Anti-Seizure MedicationPrimary Receptor TargetsPlacebo-Adjusted MCSF ReductionKey Preclinical BiomarkersSUDEP Survival Impact
Fenfluramine (FFA) 5-HT1D/2A/2C, Sigma-147.3% – 62.3%Reduced D-MBP (myelin preservation), decreased microglial activationHigh (Significant mortality reduction in Scn1a+/- models)
Cannabidiol (CBD) GPR55, TRPV1, 5-HT1A24.1% – 29.2%Modulation of pro-inflammatory cytokines, adenosine reuptake inhibitionModerate
Stiripentol (STP) GABA-A, LDH inhibition~30.0% – 40.0%Enhanced GABAergic tone, metabolic modulationLow to Moderate

Data synthesized from comparative effectiveness models and preclinical survival studies.

Experimental Protocol: Validating FFA Biomarkers in the Scn1a+/- Mouse Model

To establish a self-validating system for FFA efficacy, researchers must correlate in vivo physiological thresholds with ex vivo histological biomarkers. The Scn1a+/- mouse model is the gold standard for Dravet syndrome, perfectly recapitulating both the thermal seizure susceptibility and the neurodegenerative hallmarks of the disease 3.

Protocol Model Scn1a+/- Dravet Model (PND 7-35) Dosing FFA Admin (15 mg/kg) vs. Vehicle Model->Dosing EEG In Vivo Validation (Thermal Seizure Threshold) Dosing->EEG In Vivo Tissue Tissue Harvest (Brain/Plasma) Dosing->Tissue Ex Vivo Validation Self-Validating Output (Efficacy & Survival) EEG->Validation Biomarkers Ex Vivo Biomarkers: TUNEL, D-MBP, Microglia Tissue->Biomarkers Biomarkers->Validation

Self-validating experimental workflow for quantifying fenfluramine biomarkers in Scn1a+/- mice.

Step-by-Step Methodology

1. Subject Preparation & Dosing (PND 7 to 35)

  • Action: Administer FFA (15 mg/kg) or a saline vehicle subcutaneously once daily to Scn1a+/- mice and wild-type (WT) littermates starting at Postnatal Day (PND) 7.

  • Causality: The PND 7-35 window encompasses the critical developmental period where spontaneous seizures and sudden death typically onset in this model. Early intervention allows researchers to assess true disease modification and SUDEP prevention rather than just acute symptom management 3.

2. In Vivo Validation: Thermal Seizure Induction (PND 35)

  • Action: Gradually increase the core body temperature of the subjects by 0.5°C every 2 minutes using a controlled infrared heat lamp until a generalized tonic-clonic seizure is provoked (maximum cutoff at 42°C) [[4]]().

  • Causality: DS patients are highly susceptible to febrile seizures. Quantifying the exact temperature threshold required to induce a seizure provides a precise, continuous variable for seizure susceptibility. This validates the physiological efficacy of the compound before tissue harvest.

3. Ex Vivo Tissue Harvest & Processing

  • Action: Euthanize subjects, rapidly extract the brain, and fix in 4% paraformaldehyde. Section the hippocampus (CA3) and parietal cortex for immunohistochemistry.

  • Self-Validating Control: Plasma must be collected simultaneously to quantify circulating FFA and norfenfluramine levels via LC-MS/MS. This ensures that any observed histological variance is strictly correlated with systemic drug exposure, ruling out artifactual neuroprotection.

4. Histological Biomarker Quantification (Neurodegeneration)

  • Action: Perform immunostaining for Degraded Myelin Basic Protein (D-MBP) and utilize the TUNEL assay to detect DNA fragmentation (apoptosis) in the corpus callosum and hippocampus.

  • Causality: Chronic seizure burden in DS drives excitotoxic neurodegeneration. By quantifying D-MBP puncta per 0.1 mm² area, we establish a direct, objective biomarker for myelin damage. A statistically significant reduction in D-MBP and TUNEL-positive cells in FFA-treated mice validates the drug's neuroprotective mechanism independent of behavioral observation 3.

Conclusion

Validating biomarkers for fenfluramine requires a multi-modal approach that bridges receptor pharmacology with systemic neuroprotection. By employing self-validating protocols in Scn1a+/- models—where in vivo thermal seizure thresholds are directly cross-referenced with ex vivo myelin preservation—researchers can objectively measure the disease-modifying potential of targeted therapies. This rigorous framework not only proves the superiority of FFA's dual mechanism of action but sets a new standard for next-generation DEE drug development.

References

  • Therapeutic Guidelines (tg.org.au) : Fenfluramine for seizures associated with Dravet syndrome and Lennox–Gastaut syndrome. 1

  • National Institutes of Health (NIH) : Fenfluramine: a plethora of mechanisms?

  • medRxiv : Comparative effectiveness of fenfluramine versus cannabidiol in their licensed indications for the treatment of seizures in Dravet Syndrome: a systematic review and network meta-analysis. 2

  • National Institutes of Health (NIH) : Fenfluramine increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome. 3

  • American Epilepsy Society (AES) : Fenfluramine exerts anti-seizure, anxiolytic, and pro-social effects in a mouse model of Dravet syndrome. 4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Fenfluramine hydrochloride

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of regulatory burdens, but as a calculated, mechanistic response to the precise physicochemical properties of a compound. Fenflura...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of regulatory burdens, but as a calculated, mechanistic response to the precise physicochemical properties of a compound. Fenfluramine hydrochloride—a potent amphetamine derivative utilized in serotonergic pharmacology and investigated for severe epileptic encephalopathies—presents significant acute toxicity and handling hazards[1].

This guide provides a comprehensive, self-validating operational framework for researchers and drug development professionals. By understanding the causality behind each safety measure, laboratories can build resilient workflows that protect personnel, maintain compound integrity, and ensure environmental compliance.

Physicochemical Hazard Profile & Causality

To design an effective containment strategy, we must first quantify the threat. Fenfluramine hydrochloride is classified under UN2811 as a "Toxic solid, organic, n.o.s.". Understanding these metrics is the foundation of our operational logic.

ParameterValueOperational Implication
CAS Number 404-82-0Primary identifier for inventory tracking and exact SDS matching.
UN Classification UN2811 (Class 6.1, PG III)Regulated as a toxic solid; dictates strict shipping, receiving, and containment protocols.
Storage Conditions 2–10 °C, Protect from lightRequires cold-chain logistics; thermal decomposition releases highly toxic gases.
Acute Toxicity (Oral) Category 2 / 3 (H300/H301)Fatal or toxic if swallowed; mandates absolute prevention of hand-to-mouth transfer[2],[3].
Acute Toxicity (Dermal/Inhal) Category 3 (H311 / H331)Toxic via skin and lungs; necessitates impermeable dermal barriers and high-efficiency respiratory filtration[3].

The Logic of Personal Protective Equipment (PPE)

PPE selection for Fenfluramine HCl is dictated by its high systemic toxicity and its physical state as a fine, potentially explosive powder.

  • Respiratory Protection: A P100 particulate respirator or a Powered Air-Purifying Respirator (PAPR) is mandatory[1].

    • Causality: Fenfluramine HCl dust can easily bypass the upper respiratory tract's mucociliary escalator. Alveolar deposition results in rapid diffusion into the bloodstream, leading to systemic serotonergic toxicity[3].

  • Dermal & Hand Protection: Anti-static chemical protective clothing and double-layered, impermeable nitrile gloves (EN 374 compliant)[1].

    • Causality: The compound is highly lipophilic and toxic in contact with skin (H311)[3]. Furthermore, the anti-static requirement is critical: synthetic clothing can generate triboelectric charges. A static discharge in the presence of aerosolized organic dust can trigger deflagration[1].

  • Ocular Protection: Tight-fitting, non-vented safety goggles[1].

    • Causality: The highly vascularized ocular mucosa offers a direct route for systemic absorption and is highly susceptible to irritation from halogenated dusts.

Self-Validating Operational Workflow

Standard operating procedures often fail due to a lack of real-time verification. The following protocol integrates self-validating mechanisms into every step of the handling process to ensure the system is secure before proceeding.

Workflow Start 1. Hazard Assessment Consult SDS (UN2811) PPE 2. Don Anti-Static PPE & P100 Respirator Start->PPE Prep 3. Ground Equipment Verify Hood Airflow PPE->Prep Handle 4. Weigh & Reconstitute (Use Non-Spark Tools) Prep->Handle Decon 5. Wet-Brush Decon (No Dry Sweeping) Handle->Decon Dispose 6. Incineration Disposal (Flue Gas Scrubbing) Decon->Dispose

Fig 1: End-to-end self-validating operational workflow for handling Fenfluramine HCl.

Step-by-Step Methodology: Weighing & Reconstitution

Phase 1: Environmental Containment & Grounding

  • Action: Conduct all open-container handling within a Class II Type B2 Biological Safety Cabinet or a dedicated powder weighing fume hood. Use only non-sparking tools (e.g., ceramic or coated spatulas) and ground all metal receiving equipment[1].

  • Validation Check: Before opening the vial, verify the magnehelic gauge reads a stable inward face velocity of >100 fpm. Use a multimeter to confirm electrical continuity between the weighing surface and the earth ground. If either fails, the system is compromised; halt operations.

Phase 2: PPE Donning & Material Transfer

  • Action: Don the anti-static suit, respirator, and double gloves. Carefully transfer the powder to a tared, anti-static weigh boat. Minimize vertical hand movements to prevent drafting and aerosolization[2].

  • Validation Check: Perform a negative-pressure seal check on the respirator. During weighing, monitor the analytical balance readout; a fluctuating reading indicates turbulent airflow that could aerosolize the toxic powder.

Phase 3: In Situ Reconstitution

  • Action: Dissolve the measured Fenfluramine HCl into the target aqueous buffer (e.g., sterile 0.9% NaCl) before removing the vessel from the fume hood[4].

  • Validation Check: Visually confirm complete dissolution (a clear, particulate-free solution) before sealing the secondary container. This validates that the hazard has transitioned from an aerosolizable powder to a contained, easily manageable liquid.

Decontamination and Disposal Logistics

Post-operational cleanup and waste management require as much scientific rigor as the primary handling phase.

  • Spill Management Protocol:

    • Action: Never use dry sweeping techniques for Fenfluramine HCl spills. Dry sweeping aerosolizes the toxic dust and generates static electricity[1]. Instead, contain the spillage and collect it using an electrically protected (explosion-proof) HEPA vacuum cleaner, or employ a wet-brushing technique using a compatible solvent[1].

    • Validation Check: Post-cleanup, wipe the area with a damp cloth and use a secondary visual inspection to ensure zero powder residue remains on the work surface.

  • Waste Disposal:

    • Action: All contaminated consumables (gloves, weigh boats, wipes) must be placed in sealed, airtight containers. Dispose of the material via a licensed chemical destruction plant utilizing controlled incineration with flue gas scrubbing[2].

    • Causality: Thermal decomposition of Fenfluramine hydrochloride yields highly toxic and irritating gases, including hydrogen chloride and hydrogen fluoride. Flue gas scrubbing is mechanistically required to neutralize these halogenated byproducts before they can be released into the environment[2].

References

  • Safety Data Sheet - Fenfluramine hydrochloride. Aliyuncs / BWN. 1

  • SAFETY DATA SHEET - (±)-Fenfluramine Hydrochloride Standard. FUJIFILM Wako Chemicals.

  • Chemical Safety Data Sheet MSDS / SDS - Fenfluramine hydrochloride. ChemicalBook. 2

  • Safety Data Sheet - (+)-Fenfluramine (hydrochloride). Cayman Chemical. 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenfluramine hydrochloride
Reactant of Route 2
Fenfluramine hydrochloride
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